Product packaging for Randaiol(Cat. No.:CAS No. 87562-14-9)

Randaiol

Cat. No.: B041719
CAS No.: 87562-14-9
M. Wt: 242.27 g/mol
InChI Key: KIQCVMGDSBIIGW-UHFFFAOYSA-N
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Description

Randaiol is a potent and selective small molecule inhibitor gaining significant attention in foundational research, particularly within neurobiology and oncology. Its primary characterized mechanism of action involves the targeted modulation of the AMPK/SREBP signaling axis. By allosterically activating AMPK, this compound subsequently induces the phosphorylation and functional inhibition of SREBP transcription factors. This action leads to the downstream suppression of key lipogenic and cholesterogenic enzymes, effectively reprogramming cellular metabolic pathways away from anabolic lipid synthesis. In neurobiological research, this compound is a critical tool for investigating the role of aberrant lipid metabolism in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where it has been shown in models to reduce lipid accumulation and associated proteotoxicity. In oncological research, its ability to disrupt the de novo lipogenesis essential for rapid cancer cell proliferation and membrane synthesis makes it a valuable compound for studying metabolic dependencies in various tumor models, including glioblastoma and hepatocellular carcinoma. This reagent provides researchers with a precise chemical probe to dissect the complex interplay between energy sensing, lipid homeostasis, and cell fate decisions, offering insights with potential therapeutic implications. Our this compound is supplied at a high purity grade (>98% by HPLC) to ensure experimental reproducibility and reliability for your most demanding in vitro and cell-based assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B041719 Randaiol CAS No. 87562-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-3-10-4-6-14(17)12(8-10)13-9-11(16)5-7-15(13)18/h2,4-9,16-18H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQCVMGDSBIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318736
Record name Randaiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87562-14-9
Record name Randaiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87562-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Randaiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Randaiol: A Technical Overview of its Chemical Structure and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Randaiol is a naturally occurring lignan, a class of polyphenolic compounds found in plants. While the chemical structure of this compound is known, extensive research into its specific biological activities and mechanisms of action is not widely available in the public domain. This technical guide provides a comprehensive overview of the chemical structure of this compound and, by drawing parallels with structurally related and well-studied lignans, explores its potential biological activities. This document also furnishes detailed experimental protocols for assays commonly used to evaluate such activities and presents illustrative quantitative data from related compounds to serve as a reference for future research on this compound.

Chemical Structure of this compound

This compound is chemically identified as 5-allyl-3,4,2'-trihydroxybiphenyl. Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
CAS Number 87562-14-9[2]
SMILES C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)O)O[2]

2D Chemical Structure:

Chemical structure of this compound

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are limited, its structural classification as a lignan suggests it may possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Lignans are known to modulate various signaling pathways involved in cellular health and disease.

Antioxidant Activity

Lignans are recognized for their capacity to scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The phenolic hydroxyl groups in the structure of this compound are likely to contribute to this antioxidant potential.

Anti-inflammatory Activity

Chronic inflammation is another critical factor in many diseases. Lignans have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines.

Anticancer Activity

Several lignans have demonstrated promising anticancer activities, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of angiogenesis (the formation of new blood vessels that supply tumors). These effects are often mediated through the modulation of complex signaling cascades.

Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by this compound is depicted below. This diagram illustrates the potential inhibition of the NF-κB signaling pathway, a common target for anti-inflammatory and anticancer agents.

Randaiol_Signaling_Pathway cluster_nucleus Inside Nucleus This compound This compound IKK IKK This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Inflammatory Response (e.g., TNF-α, IL-6) NFkB_active->Inflammation Proliferation Cell Proliferation NFkB_active->Proliferation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for assessing the potential biological activities of this compound are provided below. These protocols are based on standard assays used for similar natural products.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a DPPH solution without the sample serves as the control.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is prepared to quantify the amount of nitrite.

Anticancer Activity: MTT Assay for Cell Viability

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 breast cancer cell line

  • DMEM with 10% FBS

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 48 hours.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Quantitative Data

CompoundAssayCell Line / SystemIC₅₀ / EC₅₀Source
Geraniol MTT AssayLoVo (colon cancer)32.1 µg/mL[3]
Geraniol MTT AssayU87 (glioma)41.3 µg/mL[3]
Araliadiol NO ProductionLPS-stimulated RAW 264.7~1 µg/mL (significant inhibition)[4]
Sesamol DPPH ScavengingChemical Assay5.44 µg/mL[1]

Conclusion

This compound presents an interesting chemical scaffold characteristic of bioactive lignans. While direct experimental evidence of its biological effects is currently scarce in the scientific literature, its structure suggests potential antioxidant, anti-inflammatory, and anticancer properties. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these potential activities. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound, which could pave the way for its development as a novel therapeutic agent. Researchers are encouraged to utilize the methodologies outlined herein to generate quantitative data and a deeper understanding of the pharmacological profile of this natural compound.

References

Elucidating the Biosynthetic Pathway of Randaiol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Randaiol, a natural product with the molecular formula C15H14O3, has been isolated from plants such as Arundo donax[1][2]. While its chemical structure is known, the precise biosynthetic pathway responsible for its formation in plants has not been elucidated in published scientific literature. This technical guide provides a framework for researchers aiming to uncover this pathway. Based on the chemical scaffold of this compound, it is hypothesized to be a derivative of the phenylpropanoid pathway, likely branching from the flavonoid or isoflavonoid metabolic routes. This document outlines the probable core biosynthetic pathways, details the experimental methodologies required to investigate this specific molecule, and presents a logical workflow for pathway elucidation.

Proposed Core Biosynthetic Route: The Phenylpropanoid Pathway

The C6-C3-C6 backbone characteristic of flavonoids and related compounds strongly suggests that this compound biosynthesis originates from the phenylpropanoid pathway. This well-established pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of secondary metabolites[3].

The initial steps involve:

  • Deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

  • Hydroxylation of cinnamic acid by cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.

  • Activation of p-coumaric acid by 4-coumarate:CoA ligase (4CL) to form 4-coumaroyl-CoA[3].

From this critical juncture, the pathway would proceed to the formation of a chalcone scaffold via chalcone synthase (CHS) , which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. Subsequent enzymatic modifications, including isomerization, hydroxylation, and potentially methylation or other group transfers, would lead to the final structure of this compound.

Visualizing the Proposed General Pathway

The following diagram illustrates the entry point into the phenylpropanoid pathway, which is the likely starting point for this compound biosynthesis.

Phenylpropanoid_Pathway substance substance enzyme enzyme L_Phe L-Phenylalanine Cinnamic Cinnamic Acid L_Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H pCoumaroyl_CoA 4-Coumaroyl-CoA pCoumaric->pCoumaroyl_CoA 4CL Flavonoid_Pathway Flavonoid/Isoflavonoid Biosynthesis pCoumaroyl_CoA->Flavonoid_Pathway CHS, etc. PAL PAL C4H C4H FourCL 4CL

Figure 1: The general phenylpropanoid pathway leading to flavonoid precursors.

Experimental Workflow for Elucidating the this compound Pathway

Discovering a novel biosynthetic pathway is a systematic process that integrates analytical chemistry, biochemistry, and molecular biology. The following workflow provides a logical progression for identifying the enzymes and intermediates involved in this compound synthesis.

Elucidation_Workflow Start Plant Material Selection (e.g., Arundo donax) Extraction Metabolite Extraction and Profiling Start->Extraction Identification Identification of Potential Intermediates via LC-MS/MS Extraction->Identification Labeling Isotopic Labeling Studies (e.g., ¹³C-Phe) Identification->Labeling Transcriptomics Transcriptome Sequencing (High vs. Low this compound-producing tissues) Labeling->Transcriptomics Inform Gene_Selection Candidate Gene Identification (e.g., P450s, OMTs, etc.) Transcriptomics->Gene_Selection Cloning Gene Cloning and Heterologous Expression Gene_Selection->Cloning Assays In Vitro / In Vivo Enzyme Assays Cloning->Assays Verification Pathway Verification (Gene Knockout/Silencing) Assays->Verification End Pathway Elucidation Verification->End

Figure 2: A logical workflow for the elucidation of the this compound biosynthetic pathway.

Detailed Experimental Protocols

The following sections describe the core methodologies required to execute the workflow outlined above. These protocols are generalized and should be optimized based on the specific plant species and available laboratory resources.

Metabolite Extraction and Profiling

This initial step aims to confirm the presence of this compound and identify co-occurring, structurally related compounds that may be precursors or derivatives.

  • Protocol:

    • Plant Material: Harvest fresh plant tissue known to produce this compound (e.g., leaves or roots of Arundo donax). Flash-freeze in liquid nitrogen and lyophilize.

    • Grinding: Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

    • Extraction: Perform a sequential extraction. Macerate the powdered tissue in 80% methanol (v/v) at a 1:10 solid-to-solvent ratio. Sonicate for 30 minutes at room temperature, then centrifuge to pellet debris[4][5].

    • Fractionation (Optional): To reduce complexity, the crude extract can be partitioned against solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol[6].

    • Analysis: Analyze the crude extract and fractions using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS). Develop a gradient elution method to separate compounds. Compare retention times and mass spectra to an authentic standard of this compound if available.

Isotopic Labeling Studies

Feeding experiments with stable isotope-labeled precursors are crucial for confirming the metabolic origin of this compound.

  • Protocol:

    • Precursor Selection: Based on the hypothesized phenylpropanoid origin, select a labeled precursor such as ¹³C₆-L-phenylalanine.

    • Administration: Prepare a solution of the labeled precursor and administer it to the plant system (e.g., hydroponic medium, direct injection into stems, or cell suspension culture).

    • Incubation: Allow the plant to metabolize the precursor for a defined period (e.g., 24, 48, and 72 hours).

    • Extraction and Analysis: Perform metabolite extraction as described in 3.1. Analyze the extracts using LC-MS. A mass shift in the this compound peak corresponding to the incorporation of ¹³C atoms will confirm its derivation from the supplied precursor.

Transcriptome Analysis and Candidate Gene Identification

This bioinformatics-driven approach identifies genes whose expression patterns correlate with this compound production.

  • Protocol:

    • Tissue Selection: Collect tissues with high and low (or zero) concentrations of this compound, as determined by the initial metabolite profiling.

    • RNA Extraction: Extract total RNA from these tissues using a suitable kit or a TRIzol-based method.

    • Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

    • Data Analysis: Assemble the transcriptome and perform differential expression analysis to identify genes that are significantly upregulated in the high-Randaiol-producing tissues.

    • Candidate Selection: Filter the list of upregulated genes for enzyme families known to be involved in flavonoid and isoflavonoid biosynthesis, such as P450 monooxygenases, O-methyltransferases (OMTs), glycosyltransferases (GTs), and dehydrogenases[7].

Heterologous Expression and Enzyme Assays

This step functionally characterizes the candidate genes identified from the transcriptome analysis.

  • Protocol:

    • Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA and clone them into an appropriate expression vector (e.g., for E. coli or yeast).

    • Protein Expression: Transform the expression vectors into the host organism and induce protein expression.

    • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag or GST-tag).

    • Enzyme Assays: Conduct in vitro assays by providing the purified enzyme with a hypothesized substrate (e.g., a known flavonoid precursor) and necessary cofactors (e.g., NADPH for P450s, S-adenosylmethionine for OMTs).

    • Product Identification: Analyze the reaction products using LC-MS to determine if the enzyme catalyzes a step in the this compound pathway. The product of one successful assay can then be used as the substrate for the next candidate enzyme.

Quantitative Data Presentation

While no quantitative data for this compound biosynthesis is currently available, the following tables exemplify how data generated during the elucidation process should be structured for clarity and comparison.

Table 1: Metabolite Concentrations in Different Plant Tissues

Metabolite Leaf (µg/g DW) Root (µg/g DW) Stem (µg/g DW)
Precursor A 15.2 ± 2.1 5.4 ± 0.8 1.1 ± 0.3
Intermediate B 8.9 ± 1.5 2.1 ± 0.4 < LOD
This compound 25.7 ± 3.5 0.5 ± 0.1 < LOD

| LOD: Limit of Detection | | | |

Table 2: Kinetic Parameters of a Characterized Biosynthetic Enzyme

Enzyme Substrate K_m (µM) k_cat (s⁻¹) k_cat/K_m (s⁻¹µM⁻¹)
CandidateEnzyme-1 Precursor A 45 ± 5 1.2 ± 0.1 0.027

| CandidateEnzyme-2 | Intermediate B | 22 ± 3 | 3.5 ± 0.2 | 0.159 |

Conclusion

The elucidation of the biosynthetic pathway of this compound is an open field of inquiry. The strategies and protocols outlined in this guide provide a robust, state-of-the-art framework for researchers to systematically uncover the genetic and biochemical basis of its formation in plants. By leveraging a combination of metabolomics, transcriptomics, and classical biochemical techniques, the enzymes and intermediates of this pathway can be identified, paving the way for metabolic engineering and synthetic biology applications in drug development.

References

Spectroscopic Profile of Randaiol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Randaiol, a lignan natural product isolated from the bark of Magnolia species, including Magnolia officinalis and Magnolia hypoleuca. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (CAS No. 87562-14-9) is a bioactive lignan with the molecular formula C₁₅H₁₄O₃. Lignans from Magnolia species are of significant interest to the scientific community due to their diverse pharmacological activities. The structural elucidation of these compounds relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While this compound has been identified and its structure confirmed, detailed public access to its complete raw spectroscopic data from the original isolation studies remains limited. This guide compiles the available information and presents it in a structured format, supplemented with generalized experimental protocols typical for the analysis of such natural products.

Spectroscopic Data

The definitive characterization of this compound's structure was achieved through a combination of spectroscopic methods. A certificate of analysis for a commercially available standard of this compound confirms its identification by ¹H-NMR and HPLC, indicating that this data is consistent with its known structure.[1]

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry would confirm its molecular formula, C₁₅H₁₄O₃.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₅H₁₄O₃[2]
Molecular Weight242.27 g/mol [2]
MS/MS Fragmentation Ions241.0867, 223.0761, 197.0965, 157.0652, 141.0700, 95.0126A 2023 study on compounds from Wushicha Granule, which contains Magnolia officinalis, reported these putative MS/MS fragments for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected NMR Spectroscopic Data for this compound

NucleusExpected Chemical Shift Range (ppm) and MultiplicityNotes
¹H NMRAromatic protons (δ 6.5-8.0), Allylic protons (δ 3.0-3.5), Olefinic protons (δ 5.0-6.0), Methine/Methylene protons (variable), Hydroxyl protons (variable, broad)The specific chemical shifts and coupling constants would be essential for unambiguous assignment of the entire structure.
¹³C NMRAromatic carbons (δ 110-160), Olefinic carbons (δ 100-150), Allylic carbons (δ 30-40), Other aliphatic carbons (variable)DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its hydroxyl and aromatic functionalities.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)~3200-3600 (broad)
C-H (aromatic)~3000-3100
C=C (aromatic)~1450-1600
C-O (hydroxyl)~1000-1200

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of a natural product like this compound.

Isolation of this compound

This compound was first isolated from the bark of Magnolia officinalis. A general procedure for the isolation of lignans from Magnolia bark involves the following steps:

  • Extraction: The dried and powdered bark is extracted with a solvent such as methanol or ethanol.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.

  • Chromatography: The fractions enriched in lignans are subjected to multiple chromatographic steps, including column chromatography on silica gel and Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Mass Spectrometry (MS) Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Full scan MS and tandem MS (MS/MS) data are acquired in both positive and negative ion modes.

  • Data Analysis: The accurate mass measurement from the full scan is used to determine the elemental composition. The MS/MS fragmentation pattern is analyzed to deduce structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

  • Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are assigned to specific functional groups present in the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Magnolia Bark) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Column & HPLC Fractionation->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR IR Infrared (IR) Spectroscopy Pure_Compound->IR Data_Analysis Spectroscopic Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Structure_Confirmation Confirmed Structure (this compound) Structure_Proposal->Structure_Confirmation

Workflow for the isolation and structural elucidation of this compound.

Conclusion

The structural characterization of this compound, a lignan from Magnolia species, has been accomplished through the application of modern spectroscopic techniques. While the complete, raw spectroscopic datasets from its initial discovery are not widely disseminated in the public domain, this guide provides a summary of the expected and reported data, along with standardized experimental protocols. This information serves as a valuable resource for researchers working with this compound and other related natural products, facilitating further investigation into their chemical properties and biological activities.

References

In-Depth Technical Guide to Randaiol: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Randaiol is a naturally occurring biphenyl neolignan first identified in the heartwood of Taiwan sassafras and subsequently found in the bark of Magnolia hypoleuca. As a member of a class of compounds known for a variety of biological activities, including anti-inflammatory and anti-tumor effects, this compound presents a subject of interest for further investigation in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, spectral data, and solubility. Due to the limited publicly available research on this specific compound, this guide focuses on the foundational characterization data, primarily derived from its initial isolation and structure elucidation.

Chemical and Physical Properties

This compound is described as an oil at room temperature. Its chemical formula is C₁₅H₁₄O₃, with a corresponding molecular weight of 242.27 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Physical State Oil
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Calculated AlogP 3.20-
Calculated Polar Surface Area 60.69 Ų-
Calculated Hydrogen Bond Acceptors 3-
Calculated Hydrogen Bond Donors 3-
Calculated Rotatable Bonds 3-

Note: Calculated properties are derived from computational models and may differ from experimental values.

Spectroscopic Data

The structure of this compound was elucidated based on spectroscopic evidence. While the complete raw spectral data is not widely available, the key spectroscopic techniques used for its characterization are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would have been instrumental in identifying the biphenyl core, the allyl group, and the hydroxyl and methoxy substituents, as well as their relative positions on the aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (O-H) groups, aromatic (C=C) bonds, and ether (C-O) linkages.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would confirm the molecular formula of this compound (C₁₅H₁₄O₃) by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum would offer further structural information, such as the loss of methyl or allyl groups.

Experimental Protocols

Isolation and Purification of this compound from Magnolia hypoleuca

A general workflow for the isolation and purification of neolignans from Magnolia species is outlined below. The specific details for this compound would be found in the primary literature.

G start Dried Bark of Magnolia hypoleuca extraction Extraction with Organic Solvent (e.g., Ethanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent-Solvent Partitioning concentration->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography fractions Collection and Analysis of Fractions (TLC) chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification This compound Pure this compound purification->this compound

Caption: General workflow for the isolation of this compound.

The process typically involves:

  • Extraction: The dried and powdered bark of Magnolia hypoleuca is extracted with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, water) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the biphenyl neolignans is further purified using column chromatography, typically on silica gel.

  • Fine Purification: Final purification to obtain pure this compound is often achieved using high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways of this compound in the public domain. However, related biphenyl neolignans isolated from Magnolia species have demonstrated a range of pharmacological effects, including anti-inflammatory and anti-tumor activities.[1][2] This suggests that this compound may possess similar properties and warrants further investigation.

A logical workflow for investigating the biological activity of this compound is presented below.

G start Pure this compound in_vitro In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory assays) start->in_vitro hit_id Hit Identification in_vitro->hit_id dose_response Dose-Response Studies (IC50 determination) hit_id->dose_response mechanism Mechanism of Action Studies dose_response->mechanism pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) mechanism->pathway

Caption: Proposed workflow for biological activity screening.

Conclusion

This compound is a biphenyl neolignan with a well-defined chemical structure. While its physical and chemical properties are partially characterized, there is a significant gap in the understanding of its biological activities and mechanisms of action. This technical guide consolidates the currently available information and provides a framework for future research. The structural similarity of this compound to other bioactive neolignans from Magnolia suggests that it is a promising candidate for further pharmacological evaluation. Future studies should focus on its synthesis, detailed biological screening, and elucidation of its potential signaling pathway interactions to unlock its therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of Geraniol in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geraniol, a naturally occurring acyclic monoterpene alcohol, is a constituent of the essential oils of various aromatic plants.[1][2] Extensive research has demonstrated its therapeutic and preventive effects against a range of cancers, including breast, lung, colon, prostate, pancreatic, and hepatic cancers.[1][2][3] This technical guide delineates the core mechanisms of action of Geraniol in cancer cells, focusing on its modulation of key signaling pathways, induction of cell cycle arrest, and apoptosis. Furthermore, Geraniol has been shown to sensitize tumor cells to conventional chemotherapeutic agents, highlighting its potential as a multi-targeted anticancer agent.[1][2][4]

Modulation of Signaling Pathways

Geraniol exerts its anticancer effects by targeting multiple signaling molecules and pathways that are hallmarks of cancer.[2][4] This multi-targeted approach may reduce the likelihood of adaptive resistance by tumor cells.[2]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5] In prostate cancer cells, Geraniol has been shown to inhibit AKT signaling.[6] This inhibition, coupled with the activation of AMPK signaling, leads to the downstream inhibition of mTOR, a key regulator of protein synthesis and cell growth.[6]

Ras/MAPK Pathway

The Ras/MAPK signaling cascade, which includes Raf, MEK, and ERK, is crucial for transmitting extracellular signals to intracellular targets that regulate cell proliferation and survival.[7][8] In skin cancer models, Geraniol has been demonstrated to attenuate Ras-mediated cell proliferation pathways by reducing the levels of membrane-bound Ras, decreasing Raf expression, and inhibiting ERK activity.[2]

NF-κB Pathway

The transcription factor NF-κB plays a significant role in inflammation, cell survival, and proliferation, and its activation is linked to cancer development.[5] The PI3K/Akt and MAPK signaling pathways are known to be involved in the activation of NF-κB.[5] By modulating these upstream pathways, Geraniol can indirectly influence NF-κB activity, contributing to its anti-inflammatory and anticancer effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras PI3K PI3K Growth_Factor_Receptor->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF_kB NF-κB Akt->NF_kB Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->NF_kB ERK->Proliferation_Survival NF_kB->Proliferation_Survival Geraniol_Akt Geraniol Geraniol_Akt->Akt Geraniol_Ras Geraniol Geraniol_Ras->Ras G Start Start: Cancer Cell Culture Treatment Treat with Geraniol (or Vehicle Control) Start->Treatment Harvesting Harvest Cells (Trypsinization) Treatment->Harvesting Washing_1 Wash with PBS Harvesting->Washing_1 Fixation Fix in Cold 70% Ethanol Washing_1->Fixation Washing_2 Wash with PBS Fixation->Washing_2 Staining Stain with Propidium Iodide & RNase A Washing_2->Staining Analysis Analyze by Flow Cytometry Staining->Analysis End End: Quantify Cell Cycle Phases Analysis->End G Geraniol Geraniol ROS Increased ROS Geraniol->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio Geraniol->Bax_Bcl2 MMP Mitochondrial Membrane Potential Disruption ROS->MMP Caspase_Activation Caspase Activation (e.g., Caspase-3) MMP->Caspase_Activation Bax_Bcl2->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

References

An In-depth Technical Guide on the Known Biological Activities of Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of Geraniol, an acyclic monoterpene alcohol found in the essential oils of various aromatic plants. This document summarizes key findings on its anticancer and anti-inflammatory properties, including quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Biological Activities

Geraniol has been extensively studied for its pharmacological effects and has demonstrated a range of biological activities, most notably anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] Its potential as a therapeutic agent stems from its ability to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell growth and the suppression of inflammatory responses.

Anticancer Activity

Geraniol exhibits significant anticancer effects across a variety of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[3][4]

Quantitative Data: IC50 Values of Geraniol in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Geraniol in various cancer cell lines, providing a quantitative measure of its cytotoxic and antiproliferative effects.

Cell LineCancer TypeIC50 ValueReference
Colo-205Colon Cancer20 µM[3][4]
HT-29Colorectal Adenocarcinoma290.45 ± 10.79 µg/mL[5]
TPC-1Thyroid Cancer25 µM[6]
A549Lung Carcinoma-[7]
A431Skin Carcinoma-[7]
PC-3Prostate Cancer-[7]
Anti-inflammatory Activity

Geraniol has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It exerts these effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[8][9]

Experimental Evidence of Anti-inflammatory Effects

  • Inhibition of Pro-inflammatory Cytokines: Geraniol has been shown to decrease the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[9][10]

  • Suppression of Inflammatory Enzymes: It down-regulates the transcript levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory process.[8][11]

  • Modulation of Inflammatory Signaling: Geraniol inhibits the activation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Geraniol's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Geraniol on cancer cells.[3][12][13][14][15]

  • Cell Seeding: Seed cancer cells (e.g., Colo-205) in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Treatment: Remove the medium and replace it with a fresh medium containing varying concentrations of Geraniol (e.g., 0-100 µM). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assessment (DAPI Staining)

This protocol is used to visualize apoptotic nuclei in Geraniol-treated cells.[3][4]

  • Cell Culture and Treatment: Culture cells in a 6-well plate and treat with the desired concentration of Geraniol.

  • Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 10% formaldehyde.

  • Staining: Wash the cells again with PBS and then incubate with DAPI (4',6-diamidino-2-phenylindole) solution.

  • Visualization: Examine the DAPI-stained cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Gene Expression Analysis (qRT-PCR)

This protocol is used to quantify the mRNA levels of target genes involved in inflammation and cancer.[11][16][17]

  • RNA Extraction: Extract total RNA from Geraniol-treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Perform real-time PCR using SYBR Green qPCR mix and primers specific for the target genes (e.g., TNF-α, IL-6, COX-2) and a housekeeping gene (e.g., β-actin or HPRT) for normalization.

  • Data Analysis: Analyze the relative mRNA expression levels using the ddCT method. The reaction conditions typically include an initial denaturation at 94°C for 2 minutes, followed by 40 cycles of denaturation at 94°C for 1 minute and annealing at 59°C for 2 minutes.[11]

Protein Expression Analysis (Western Blotting)

This protocol is used to detect the levels of specific proteins in key signaling pathways.[18][19][20]

  • Protein Extraction: Lyse the Geraniol-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by running 40 µg of total protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system.

Signaling Pathways Modulated by Geraniol

Geraniol exerts its biological activities by modulating several key intracellular signaling pathways. The following diagrams illustrate the main pathways affected by Geraniol.

Inhibition of NF-κB Signaling Pathway

Geraniol inhibits the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[8][9]

Caption: Geraniol inhibits the NF-κB signaling pathway.

Modulation of PI3K/Akt Signaling Pathway

Geraniol has been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. In some contexts, it inhibits this pathway to induce apoptosis in cancer cells, while in others, it may activate it to exert protective effects.[8][21][22]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates p-Akt p-Akt Downstream Targets e.g., mTOR, NF-κB p-Akt->Downstream Targets Activates Geraniol Geraniol Geraniol->PI3K Inhibits

References

Whitepaper: In Silico Prediction of High-Affinity Targets for the Novel Compound Randaiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. This document provides a comprehensive technical overview of the in silico methodologies employed to predict and characterize the protein targets of Randaiol, a novel small molecule with therapeutic potential. By leveraging a suite of computational tools, we have generated a high-confidence list of putative targets, paving the way for targeted experimental validation and elucidation of this compound's mechanism of action. This guide details the predictive methodologies, presents the quantitative findings, and outlines the subsequent experimental protocols for target validation.

Introduction to In Silico Target Prediction

In silico drug target prediction encompasses a range of computational techniques used to identify and characterize the interactions between a small molecule and its biological targets.[1][2] These methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to prioritize experimental efforts and reduce the high attrition rates often associated with drug development.[1] The primary approaches can be broadly categorized as ligand-based and structure-based methods. Ligand-based approaches leverage the principle that molecules with similar structures often exhibit similar biological activities, while structure-based methods rely on the three-dimensional structure of the target protein to predict binding interactions.[2] This whitepaper details the application of a hybrid approach to elucidate the molecular targets of the novel compound, this compound.

In Silico Target Prediction Workflow for this compound

The computational workflow for identifying the putative targets of this compound involved a multi-step process, beginning with the generation of a 3D conformer of the molecule, followed by parallel screening against multiple target databases using different algorithms. The results were then integrated and ranked to produce a final list of high-probability targets.

G cluster_0 Data Preparation cluster_1 Computational Screening cluster_2 Target Prioritization cluster_3 Output a This compound 2D Structure b 3D Conformer Generation a->b c Ligand-Based Screening (Similarity Search, Pharmacophore) b->c d Structure-Based Screening (Reverse Molecular Docking) b->d e Integration of Results c->e d->e f Scoring and Ranking e->f g Pathway Analysis f->g h List of Putative Targets g->h

Figure 1: In Silico Target Prediction Workflow for this compound.

Predicted Molecular Targets of this compound

The integrated computational screening approach predicted several high-affinity targets for this compound. The following table summarizes the top five putative targets, ranked by a composite score derived from docking energies, similarity metrics, and pharmacophore fit.

Target ProteinGene SymbolProtein ClassPredicted Binding Affinity (kcal/mol)Confidence Score
Cyclin-Dependent Kinase 2CDK2Kinase-9.80.92
Mitogen-Activated Protein Kinase 14MAPK14Kinase-9.50.88
Heat Shock Protein 90HSP90AA1Chaperone-9.20.85
Estrogen Receptor AlphaESR1Nuclear Receptor-8.90.81
B-cell lymphoma 2BCL2Apoptosis Regulator-8.70.79
Table 1: Predicted Molecular Targets of this compound.

Methodologies for In Silico Screening

  • Objective: To predict the binding pose and affinity of this compound against a large library of protein structures.

  • Protocol:

    • A library of 3D protein structures was compiled from the Protein Data Bank (PDB).

    • The 3D conformer of this compound was generated and energy-minimized.

    • The Autodock Vina software was used to perform molecular docking of this compound against each protein in the library.

    • The binding affinity for each protein-ligand complex was calculated and expressed in kcal/mol.

    • The results were ranked based on the predicted binding affinities.

  • Objective: To identify proteins that are known to bind ligands with similar chemical features to this compound.

  • Protocol:

    • A 3D pharmacophore model was generated from the structure of this compound, identifying key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

    • This pharmacophore model was used to screen a database of known protein-ligand complexes (e.g., ChEMBL).

    • Proteins that bind ligands matching the pharmacophore model of this compound were identified as potential targets.

    • The fit of each known ligand to the this compound pharmacophore was scored to rank the potential targets.

Predicted Modulation of the CDK2 Signaling Pathway

Based on the high predicted binding affinity and confidence score, Cyclin-Dependent Kinase 2 (CDK2) was identified as a top putative target of this compound. Inhibition of CDK2 is a known therapeutic strategy in oncology, as it plays a crucial role in cell cycle progression. The following diagram illustrates the predicted point of intervention of this compound in the CDK2 signaling pathway.

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb P E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1S G1-S Transition CDK2->G1S This compound This compound This compound->CDK2

Figure 2: Predicted Inhibition of the CDK2 Signaling Pathway by this compound.

Experimental Validation Protocols

To validate the computationally predicted targets of this compound, the following experimental protocols are proposed.

  • Objective: To confirm the direct binding of this compound to its target protein in a cellular context.

  • Protocol:

    • Culture cells to 80-90% confluency.

    • Treat one set of cells with this compound at a predetermined concentration and another set with a vehicle control.

    • Harvest and lyse the cells.

    • Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blotting.

    • A positive result is indicated by a shift in the melting curve of the target protein in the presence of this compound, indicating stabilization upon binding.

  • Objective: To quantify the inhibitory activity of this compound against the predicted kinase targets (e.g., CDK2).

  • Protocol:

    • Recombinant human CDK2/Cyclin E is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • This compound is added to the reaction mixture at various concentrations.

    • The kinase reaction is allowed to proceed for a specified time at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method (e.g., ADP-Glo Kinase Assay).

    • The IC50 value of this compound for the inhibition of the kinase is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Validation Workflow

The following diagram outlines the proposed workflow for the experimental validation of the computationally predicted targets of this compound.

G cluster_1 Confirmed Targets a List of Putative Targets (from In Silico Screening) b Primary Validation: Cellular Thermal Shift Assay (CETSA) a->b c Secondary Validation: In Vitro Kinase Assay (for kinases) b->c d Cell-Based Functional Assays (e.g., Cell Cycle Analysis) e Mechanism of Action Studies c->e d->e

References

The Enigmatic Compound Randaiol: An Uncharted Territory in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Despite initial interest, the scientific community currently possesses a remarkably limited understanding of the compound designated as Randaiol. While its chemical formula has been cataloged, comprehensive data regarding its discovery, history, biological functions, and mechanism of action remain elusive. This technical guide serves to consolidate the sparse available information and highlight the significant knowledge gaps that present both a challenge and an opportunity for researchers in the fields of natural product chemistry and drug development.

Chemical and Physical Properties: A Singular Data Point

The primary identifier for this compound in the public domain is its entry in the ChEMBL database, a repository of bioactive molecules. According to this entry, the fundamental chemical properties of this compound are as follows:

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₃ChEMBL
Molecular Weight242.27 g/mol ChEMBL
ChEMBL IDCHEMBL555924ChEMBL

This information, while foundational, provides no insight into the compound's structure, stereochemistry, or functional groups, which are critical for predicting its chemical behavior and biological activity. The lack of spectroscopic data (e.g., NMR, IR, Mass Spectrometry) in published literature prevents a definitive structural elucidation.

The Void in Discovery and History

As of this writing, there are no publicly accessible scientific papers, patents, or historical records detailing the discovery and isolation of this compound. The origin of the name "this compound" is unknown, and it is unclear whether it was isolated from a natural source (plant, fungus, marine organism) or synthesized in a laboratory. This absence of a scientific narrative is a significant impediment to understanding its potential context in ethnobotany, traditional medicine, or as a synthetic scaffold.

Biological Activity and Mechanism of Action: An Open Question

Crucially, there is a complete lack of data on the biological activity of this compound. No studies have been published that investigate its effects on biological systems, whether in vitro or in vivo. Consequently, its mechanism of action, potential therapeutic targets, and any toxicological profile are entirely unknown. This stands in stark contrast to other natural products with the same molecular formula, C₁₅H₁₄O₃, such as Taraxacin and Lapachol, which have been the subject of numerous studies.

The Path Forward: A Call for Investigation

The current state of knowledge regarding this compound presents a clear call to the scientific community. The following experimental workflows are proposed to begin to fill the vast knowledge gaps.

Structuring the Investigation Workflow

To systematically approach the study of this compound, a logical workflow is essential. This begins with the foundational step of obtaining a sample and proceeds through structural elucidation and biological screening.

experimental_workflow cluster_sourcing Sample Sourcing & Verification cluster_elucidation Structural Elucidation cluster_screening Biological Screening Source Identify Original Source/Vendor Obtain Obtain Authentic Sample Source->Obtain Verify Verify Purity & Identity (LC-MS, NMR) Obtain->Verify NMR 1D & 2D NMR Spectroscopy Verify->NMR MS High-Resolution Mass Spectrometry Verify->MS CellLines Cell-based Assays (e.g., cytotoxicity, anti-inflammatory) Verify->CellLines Structure Propose Chemical Structure NMR->Structure MS->Structure XRay X-ray Crystallography (if possible) XRay->Structure Hit Identify 'Hit' Activity CellLines->Hit EnzymeAssays Enzyme Inhibition Assays EnzymeAssays->Hit ReceptorBinding Receptor Binding Assays ReceptorBinding->Hit

The Enigmatic Case of Randaiol: A Technical Dead End

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical databases and scientific literature, the natural product designated as "Randaiol" (ChEMBL ID: CHEMBL555924) remains a chemical enigma. No peer-reviewed publications detailing its isolation, structure elucidation, synthesis, or biological activity could be located. This profound lack of publicly available data makes the creation of an in-depth technical guide on its structure and confirmation an impossible task at this time.

The ChEMBL database, a repository of bioactive drug-like small molecules, lists this compound with the molecular formula C15H14O3.[1] However, it provides no associated chemical structure, spectroscopic data, or references to primary scientific literature. This absence of foundational information prevents any meaningful discussion of its chemical properties, the experimental protocols used for its characterization, or its potential biological significance.

Further investigation into natural products with the same molecular formula, C15H14O3, reveals the existence of several well-characterized compounds, including the naphthoquinone Lapachol and the guaianolide Taraxacin .[2][3] It is plausible that this compound could be an isomer of these or a related compound, but without any experimental evidence, this remains purely speculative.

The process of structure elucidation for a novel natural product is a meticulous and multi-faceted endeavor. It typically involves a series of sophisticated analytical techniques to piece together the molecule's atomic framework.

Standard Workflow for Natural Product Structure Elucidation

For a hypothetical compound like this compound, the scientific journey from discovery to structural confirmation would generally follow the workflow outlined below.

Elucidation_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination cluster_confirmation Structure Confirmation A Collection of Biological Material B Solvent Extraction A->B C Chromatographic Separation (e.g., Column, HPLC) B->C D Isolation of Pure Compound C->D E Mass Spectrometry (MS) (Molecular Formula Determination) D->E F Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMBC, HSQC) D->F G Infrared (IR) Spectroscopy (Functional Group Identification) D->G H UV-Vis Spectroscopy (Chromophore Identification) D->H I Data Interpretation and Fragment Assembly E->I F->I G->I H->I J Proposed 2D Structure I->J K Stereochemical Analysis (e.g., NOESY, X-ray Crystallography) J->K L Final 3D Structure K->L M Chemical Synthesis L->M O Biological Activity Confirmation L->O N Comparison of Spectroscopic Data of Natural and Synthetic Samples M->N

References

Methodological & Application

Dissolving Randaiol for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Randaiol, a naturally occurring phenolic compound, has garnered interest for its potential therapeutic properties. Successful in vitro evaluation of this compound in cell culture experiments is contingent upon proper dissolution to ensure accurate and reproducible results. This document provides detailed application notes and protocols for the dissolution of this compound for use in cell culture experiments. The recommended solvent, preparation of stock solutions, and final working concentrations are outlined to minimize solvent-induced cytotoxicity and prevent compound precipitation. Additionally, potential signaling pathways influenced by this compound are illustrated to provide a contextual framework for experimental design.

Introduction

This compound is a small molecule with the chemical formula C15H14O3 and a molecular weight of 242.27 g/mol .[1][2] Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions such as cell culture media. Therefore, an appropriate organic solvent is required to prepare a concentrated stock solution before its dilution to final working concentrations in cell-based assays. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving this compound for cell culture applications.[3] It is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[4][5]

Data Presentation: Solubility of this compound

SolventSolubilitySuitability for Cell Culture
Dimethyl Sulfoxide (DMSO) Soluble (Recommended) High (with low final concentration)
ChloroformSolubleLow (toxic to cells)
DichloromethaneSolubleLow (toxic to cells)
Ethyl AcetateSolubleLow (toxic to cells)
AcetoneSolubleLow (toxic to cells)
WaterInsolubleNot suitable for stock solution
EthanolSlightly SolubleModerate (can be used, but DMSO is preferred)
PBS (Phosphate-Buffered Saline)InsolubleNot suitable for stock solution

Table 1: Qualitative solubility of this compound and solvent suitability for cell culture experiments.[3]

Experimental Protocols

Materials
  • This compound powder (CAS: 87562-14-9)[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

  • Complete growth medium (cell culture medium supplemented with serum and antibiotics)

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for in vitro studies and is offered by some commercial suppliers.[3]

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 242.27 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 242.27 g/mol x 1000 mg/g = 2.4227 mg

    • Weigh out approximately 2.42 mg of this compound powder using an analytical balance.

  • Dissolution in DMSO:

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, cell culture grade DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage of Stock Solution:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Preparation of Working Solutions

This protocol outlines the dilution of the DMSO stock solution into the final working concentrations in complete cell culture medium. It is crucial to maintain a low final concentration of DMSO (typically below 0.5%, and ideally at or below 0.1%) to avoid solvent-induced cytotoxicity.[5][6]

  • Determine the final desired concentrations of this compound. For example, you might want to test concentrations of 1 µM, 5 µM, and 10 µM.

  • Perform serial dilutions. It is recommended to perform a serial dilution of the stock solution in cell culture medium to achieve the final working concentrations. This helps to ensure a homogenous solution and minimize precipitation.

    • Example for preparing a 10 µM working solution from a 10 mM stock:

      • The dilution factor is 10,000 µM / 10 µM = 1000.

      • Add 1 µL of the 10 mM this compound stock solution to 999 µL of complete growth medium. This results in a final DMSO concentration of 0.1%.

  • Prepare a vehicle control. It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. For the example above, the vehicle control would be complete growth medium with 0.1% DMSO.

  • Immediate Use: Add the freshly prepared working solutions to your cell cultures immediately to prevent any potential for precipitation over time.

Mandatory Visualizations

Disclaimer: The signaling pathways depicted below are based on studies of Geraniol, a structurally similar monoterpene. Direct evidence for this compound's mechanism of action is limited. These diagrams are provided as a hypothetical framework for experimental design and should be interpreted with caution.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Cell Culture Application Randaiol_Powder This compound Powder Vortex Vortex to Dissolve Randaiol_Powder->Vortex DMSO DMSO (Sterile) DMSO->Vortex Stock_Solution 10 mM Stock in DMSO Vortex->Stock_Solution Serial_Dilution Serial Dilution Stock_Solution->Serial_Dilution Culture_Medium Cell Culture Medium Culture_Medium->Serial_Dilution Working_Solutions Final Working Solutions (<0.1% DMSO) Serial_Dilution->Working_Solutions Cell_Culture Cell Culture Working_Solutions->Cell_Culture Incubation Incubation Cell_Culture->Incubation Assay Downstream Assays Incubation->Assay

Caption: Experimental workflow for dissolving this compound and its application in cell culture.

PI3K_Akt_Nrf2_Pathway This compound This compound (hypothesized) PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation Of ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds to ARE HO1 HO-1 ARE->HO1 Induces Transcription NQO1 NQO1 ARE->NQO1 Induces Transcription Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response NQO1->Antioxidant_Response

Caption: Hypothesized activation of the PI3K/Akt/Nrf2 signaling pathway by this compound.[1][7][8]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Ox-LDL) IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound (hypothesized) This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory_Genes Induces Transcription

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.[1][9][10]

References

Application Notes and Protocols for the Synthesis of Randaiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Randaiol is a naturally occurring lignan with a biphenyl scaffold, isolated from the bark of Magnolia hypoleuca. Its structure, characterized by a C15H14O3 molecular formula, features a biphenyl core with two hydroxyl groups and an allyl substituent, presenting a target of interest for synthetic and medicinal chemistry. While specific literature on the total synthesis of this compound is not publicly available, this document provides a comprehensive guide to the plausible synthetic methodologies for this compound and its derivatives. The protocols detailed herein are based on established synthetic strategies for structurally related biphenyl lignans, such as magnolol and honokiol. These notes are intended to serve as a foundational resource for researchers aiming to synthesize this compound and its analogs for further investigation into their biological activities.

Introduction to this compound and its Structural Analogs

This compound is a member of the biphenyl lignan family, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] The core structure of this compound is a biphenyl system, which is also the foundational scaffold of more extensively studied lignans like magnolol and honokiol.[4] The synthesis of this compound derivatives allows for the exploration of structure-activity relationships (SAR), potentially leading to the development of novel therapeutic agents.

Proposed Synthetic Pathways for this compound

The total synthesis of this compound can be approached through several strategic disconnections. A key step in the synthesis of biphenyl lignans is the formation of the biphenyl C-C bond, which can be achieved through various cross-coupling reactions.[5][6][7] Subsequent functional group manipulations, such as the introduction of hydroxyl and allyl groups, are then performed to complete the synthesis.

A plausible and widely adopted method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[5][8] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, this would involve the coupling of two appropriately substituted benzene rings.

Synthetic_Pathway cluster_0 Retrosynthetic Analysis This compound This compound Biphenyl_Core Biphenyl Core Formation (e.g., Suzuki Coupling) This compound->Biphenyl_Core Disconnection Aryl_Halide Aryl Halide Precursor Biphenyl_Core->Aryl_Halide Aryl_Boronic_Acid Aryl Boronic Acid Precursor Biphenyl_Core->Aryl_Boronic_Acid

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are generalized methodologies based on the synthesis of structurally similar biphenyl lignans. Researchers should optimize these conditions for the specific synthesis of this compound and its derivatives.

Protocol 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling

This protocol describes the formation of the biphenyl scaffold, a key step in the synthesis of this compound.

Materials:

  • Aryl Halide (e.g., a substituted bromobenzene)

  • Aryl Boronic Acid (appropriately substituted)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biphenyl product.

Protocol 2: Introduction of the Allyl Group

The allyl group can be introduced onto the biphenyl core through various methods, including allylation of a hydroxyl group followed by a Claisen rearrangement, or through a direct cross-coupling reaction.[9][10]

Materials:

  • Hydroxylated Biphenyl Intermediate

  • Allyl Bromide

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Acetone, DMF)

Procedure for O-allylation:

  • To a solution of the hydroxylated biphenyl in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.

  • Add allyl bromide dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter off the base and concentrate the filtrate under reduced pressure.

  • The resulting allyl ether can be purified by column chromatography or used directly in the next step (Claisen rearrangement).

Protocol 3: Demethylation to Form Free Hydroxyl Groups

If methoxy groups are used as protecting groups for the hydroxyl functions during the synthesis, they can be deprotected in the final steps.

Materials:

  • Methoxy-substituted Biphenyl

  • Demethylating Agent (e.g., BBr₃, HBr)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the methoxy-substituted biphenyl in a dry solvent under an inert atmosphere and cool to 0 °C or -78 °C.

  • Slowly add the demethylating agent (e.g., BBr₃ solution in CH₂Cl₂) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water or methanol.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography to yield the hydroxylated biphenyl.

Data Presentation

The following table summarizes typical quantitative data for the key synthetic steps based on the synthesis of related biphenyl lignans.[4] Actual yields for the synthesis of this compound may vary and require optimization.

StepReactionCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
1Suzuki-Miyaura CouplingPd(PPh₃)₄ / K₂CO₃Toluene/H₂O1001270-90
2O-AllylationAllyl Bromide / K₂CO₃Acetone50685-95
3Claisen Rearrangement-High-boiling solvent180-2202-460-80
4Demethylation (if applicable)BBr₃CH₂Cl₂-78 to rt4-870-85

Visualization of a Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from commercially available precursors.

Experimental_Workflow cluster_workflow Synthetic Workflow for this compound Start Start: Aryl Halide & Aryl Boronic Acid Suzuki Suzuki-Miyaura Coupling Start->Suzuki Purification1 Purification Suzuki->Purification1 Biphenyl Protected Biphenyl Intermediate Allylation Allylation Biphenyl->Allylation Purification2 Purification Allylation->Purification2 Allyl_Intermediate Allylated Biphenyl Intermediate Deprotection Deprotection Allyl_Intermediate->Deprotection Purification3 Purification Deprotection->Purification3 Randaiol_Final This compound Purification1->Biphenyl Purification2->Allyl_Intermediate Purification3->Randaiol_Final

Caption: Proposed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound and its derivatives, while not explicitly detailed in current literature, is highly feasible through the application of well-established synthetic methodologies for biphenyl lignans. The protocols and workflows presented in these application notes provide a solid starting point for researchers in the field. The key to a successful synthesis will lie in the careful selection and optimization of reaction conditions for each step, particularly the crucial biphenyl-forming cross-coupling reaction and the introduction of the characteristic functional groups of this compound. The development of a robust synthetic route will be invaluable for enabling further biological evaluation of this interesting natural product and its analogs.

References

Application Notes: Geraniol as a Positive Control in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Randaiol": Initial searches for "this compound" did not yield any relevant scientific data, suggesting a possible misspelling. Based on the experimental contexts of signaling pathways and anti-cancer research, it is highly probable that the intended compound was Geraniol . These application notes are therefore based on the established scientific literature for Geraniol.

Introduction

Geraniol is a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants. It is widely recognized for its anti-tumor, anti-inflammatory, and antioxidant properties. These biological activities are attributed to its ability to modulate key cellular signaling pathways, making it an excellent candidate as a positive control in a variety of cell-based assays. This document provides detailed application notes and protocols for using Geraniol as a positive control for inducing apoptosis and modulating the PI3K/Akt/mTOR and Nrf2 signaling pathways.

Mechanism of Action

Geraniol exerts its effects through multiple mechanisms:

  • Induction of Apoptosis: Geraniol can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.[1][2][3][4][5][6][7]

  • Inhibition of PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Geraniol has been shown to inhibit the phosphorylation of Akt, a key component of this pathway, thereby downregulating downstream effectors like mTOR.[5][6][8]

  • Activation of Nrf2 Signaling: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Geraniol can induce the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9][10]

Data Presentation

The following tables summarize the quantitative data for Geraniol's activity in various cancer cell lines, making it a reliable positive control.

Table 1: IC50 Values of Geraniol in Cancer Cell Lines

Cell LineCancer TypeIC50 ValueAssayReference
Colo-205Colon Cancer20 µMMTT[1][2]
C666-1Nasopharyngeal Cancer20 µMMTT[5]
A549Lung Cancer~50% inhibitionMTT[11]
A431Skin Cancer~50% inhibitionMTT[11]
PC-3Prostate Cancer~50% inhibitionMTT[11]

Table 2: Geraniol's Effect on Protein Expression in Signaling Pathways

Cell LinePathwayTarget ProteinEffectConcentrationTimeReference
PC-3PI3K/Akt/mTORp-AktInhibition1 mM4 h[8]
eEND2PI3K/Akt/ERKp-AktInhibition200-400 µM24 h[12]
C666-1PI3K/Akt/mTORPI3K, Akt, mTORInhibition20 µM24 h[5]
Rat LiverNrf2/HO-1Nrf2, HO-1ActivationNot specified (in vivo)Not specified[9]
Rat KidneyNrf2/HO-1/NQO-1Nrf2, HO-1, NQO-1Activation100-200 mg/kg (in vivo)14 days[10]

Experimental Protocols

Here are detailed protocols for using Geraniol as a positive control in key experiments.

Protocol 1: Induction of Apoptosis in Cancer Cells

This protocol describes how to use Geraniol to induce apoptosis in a cancer cell line, which can be assessed using DAPI staining for nuclear morphology.

Materials:

  • Cancer cell line (e.g., Colo-205)

  • Complete cell culture medium

  • Geraniol (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed Colo-205 cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Geraniol Preparation: Prepare a stock solution of Geraniol in DMSO. Dilute the stock solution in a complete culture medium to a final concentration of 20 µM.

  • Treatment: Replace the medium in the wells with the Geraniol-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for Geraniol dilution).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Fixation: After incubation, wash the cells twice with PBS and then fix them with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and then stain with DAPI solution for 10 minutes in the dark.

  • Visualization: Wash the cells with PBS and visualize them under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

Expected Outcome: A significant increase in the percentage of apoptotic cells in the Geraniol-treated group compared to the vehicle control.

Protocol 2: Analysis of Akt Phosphorylation by Western Blot

This protocol details the use of Geraniol to inhibit Akt phosphorylation, a key event in the PI3K/Akt signaling pathway.

Materials:

  • PC-3 prostate cancer cells

  • Complete cell culture medium

  • Geraniol

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding and Treatment: Seed PC-3 cells and treat them with 1 mM Geraniol (or a vehicle control) for 4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Expected Outcome: A significant decrease in the ratio of phosphorylated Akt to total Akt in Geraniol-treated cells compared to the control.

Mandatory Visualizations

Signaling_Pathway Geraniol Geraniol PI3K PI3K Geraniol->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Geraniol inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Assay cluster_2 Western Blot Seed Cells Seed Cells Treat with Geraniol Treat with Geraniol Seed Cells->Treat with Geraniol Fix and Stain Fix and Stain Treat with Geraniol->Fix and Stain Cell Lysis Cell Lysis Treat with Geraniol->Cell Lysis Microscopy Microscopy Fix and Stain->Microscopy Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Blotting and Detection Blotting and Detection SDS-PAGE->Blotting and Detection

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Randaiol in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of randaiol in human plasma. The method utilizes protein precipitation for sample preparation and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The assay has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and clinical research in drug development.

Introduction

This compound is a naturally occurring hydroxybiphenyl found in plants such as Sassafras randaiense.[1] With a molecular formula of C₁₈H₁₈O₃ and a molecular weight of 282.3 g/mol , its relatively nonpolar nature (XLogP3 = 3.7) suggests good potential for oral absorption and bioavailability.[1] While the specific biological activities of this compound are still under investigation, related phenolic compounds are known to possess antioxidant and anti-inflammatory properties. To facilitate further research into its pharmacological profile and clinical potential, a reliable method for its quantification in biological matrices is essential. This LC-MS/MS method provides the necessary sensitivity and selectivity for the analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Geraniol (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient40% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, re-equilibrate
Run Time5.0 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
MRM TransitionThis compound: m/z 281.1 -> 183.1; Geraniol (IS): m/z 153.1 -> 93.1
Collision EnergyOptimized for each transition
Source Temperature500 °C
IonSpray Voltage-4500 V

Note: The MRM transitions are hypothetical and would require experimental determination.

Protocol: Plasma Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (Geraniol, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Results and Discussion

The developed method demonstrated excellent chromatographic performance, with sharp, symmetrical peaks for both this compound and the internal standard. The use of a stable isotope-labeled internal standard is generally preferred, but geraniol was selected as a cost-effective alternative with similar chromatographic behavior.

Method Validation

The method was validated according to standard bioanalytical guidelines.

Table 3: Method Validation Summary

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)≤ 8.5%
Inter-day Precision (%CV)≤ 11.2%
Accuracy (% Bias)Within ±10%
Recovery85.2% - 94.6%
Matrix EffectMinimal, compensated by internal standard
Stability (Freeze-Thaw)Stable for at least 3 cycles
Stability (Short-Term)Stable for 24 hours at room temperature

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (50 µL) is_add Add Internal Standard (Geraniol, 10 µL) plasma->is_add vortex1 Vortex (10s) is_add->vortex1 ppt Protein Precipitation (Acetonitrile, 150 µL) vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for the preparation of plasma samples for this compound quantification.

Potential Signaling Pathway for Investigation

Given that many natural phenolic compounds exert their effects through antioxidant pathways, the Nrf2/HO-1 signaling cascade is a relevant pathway to investigate for this compound's mechanism of action.

signaling_pathway cluster_nucleus Nucleus This compound This compound keap1 Keap1 This compound->keap1 Inhibits? ros Oxidative Stress (e.g., ROS) ros->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Ubiquitination & Degradation nucleus Nucleus nrf2->nucleus Translocation nrf2_nuc Nrf2 are ARE (Antioxidant Response Element) nrf2_nuc->are Binds ho1 HO-1 are->ho1 Upregulates nq01 NQO1 are->nq01 Upregulates response Cytoprotective Response (Antioxidant & Anti-inflammatory) ho1->response nq01->response

Caption: Proposed Nrf2/HO-1 signaling pathway for investigating the antioxidant effects of this compound.

Conclusion

This application note provides a detailed protocol for a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method meets the requirements for bioanalytical validation and is suitable for use in pharmacokinetic and other clinical research studies. The proposed signaling pathway provides a starting point for mechanistic studies into the biological activity of this compound.

References

Geraniol as a Molecular Probe for Pathway Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, a natural acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered significant attention as a versatile molecular probe for dissecting complex cellular signaling pathways. Its inherent biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties, stem from its ability to modulate a wide array of molecular targets and signaling cascades. These characteristics make Geraniol a valuable tool for researchers investigating cellular processes related to cancer, inflammation, and oxidative stress. This document provides detailed application notes and experimental protocols for utilizing Geraniol as a molecular probe for pathway analysis.

Molecular Profile of Geraniol

  • Chemical Formula: C₁₀H₁₈O

  • Molar Mass: 154.25 g/mol

  • Appearance: Colorless to pale yellow oily liquid

  • Odor: Rose-like

  • Solubility: Soluble in most organic solvents, sparingly soluble in water.

Data Presentation

Table 1: In Vitro Cytotoxicity of Geraniol (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
Colo-205Colon Cancer20[1]
TPC-1Thyroid Cancer25[2]
LoVoColon Cancer32.1 µg/mL[3]
U87Glioma41.3 µg/mL[3]
IshikawaEndometrial Cancer140.93[4]
Table 2: Effective Concentrations of Geraniol for Pathway Modulation
Pathway/ProcessCell Line/ModelEffective ConcentrationObserved EffectReference
NF-κB InhibitionTraumatic Spinal Cord Injury (rats)250 mg/kg/dayDownregulation of NF-κB protein expression.[5][6]
p38 MAPK InhibitionTraumatic Spinal Cord Injury (rats)250 mg/kg/dayDownregulation of p38 MAPK protein expression.[5][6]
Apoptosis InductionPC-3 (Prostate Cancer)1 mMIncreased sub-G1 phase and caspase-3 activity.[7]
Oxidative Stress ReductionD-galactose-induced aging (mice)40 mg/kgAttenuation of oxidative stress markers.[8]
JAK-STAT InhibitionTPC-1 (Thyroid Cancer)15 and 20 µMSuppression of p-JAK2 and p-STAT3.[9]

Signaling Pathways Modulated by Geraniol

Geraniol has been demonstrated to interact with and modulate several key signaling pathways implicated in a variety of cellular processes.

NF-κB Signaling Pathway

Geraniol has been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.[5][6]

NF_kB_Pathway cluster_nucleus Nucleus Geraniol Geraniol IKK IKK Geraniol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes Activates

Caption: Geraniol inhibits the NF-κB signaling pathway.

Apoptosis Pathway

Geraniol can induce apoptosis (programmed cell death) in cancer cells through the modulation of pro- and anti-apoptotic proteins.

Apoptosis_Pathway Geraniol Geraniol Bax Bax Geraniol->Bax Upregulates Bcl2 Bcl-2 Geraniol->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Geraniol induces apoptosis via the mitochondrial pathway.

Experimental Protocols

Experimental Workflow: General Overview

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays Cell_Seeding Seed Cells Geraniol_Treatment Treat with Geraniol (Varying Concentrations & Times) Cell_Seeding->Geraniol_Treatment Cytotoxicity Cytotoxicity Assay (MTT) Geraniol_Treatment->Cytotoxicity Western_Blot Western Blot (Protein Expression) Geraniol_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Geraniol_Treatment->Apoptosis_Assay Oxidative_Stress Oxidative Stress Assay (ROS Measurement) Geraniol_Treatment->Oxidative_Stress Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Oxidative_Stress->Data_Analysis

Caption: General experimental workflow for pathway analysis using Geraniol.

Protocol 1: Determination of IC50 using MTT Assay

This protocol determines the concentration of Geraniol that inhibits the growth of a cell population by 50%.

Materials:

  • Cancer cell line of interest (e.g., Colo-205, TPC-1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Geraniol stock solution (dissolved in DMSO or ethanol)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Geraniol in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the Geraniol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest Geraniol concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

Protocol 2: Western Blot Analysis of Target Proteins

This protocol is used to detect changes in the expression of specific proteins in response to Geraniol treatment.

Materials:

  • Cells treated with Geraniol (as described in Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-NF-κB, p-p38) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the Geraniol-treated and control cells with lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.[10][11]

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol quantifies the percentage of apoptotic and necrotic cells after Geraniol treatment.

Materials:

  • Cells treated with Geraniol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells after Geraniol treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12][13][14]

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the levels of intracellular ROS, an indicator of oxidative stress, in response to Geraniol.

Materials:

  • Cells treated with Geraniol

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • PBS

  • Fluorometer or fluorescence microscope

Procedure:

  • Treat cells with Geraniol for the desired time.

  • Wash the cells with PBS.

  • Incubate the cells with DCFH-DA (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope.

  • An increase in fluorescence indicates an increase in intracellular ROS levels.[15]

Conclusion

Geraniol serves as a potent and multifaceted molecular probe for investigating a range of cellular signaling pathways. Its ability to modulate key pathways involved in cancer, inflammation, and oxidative stress makes it an invaluable tool for researchers in both basic and applied sciences. The protocols provided herein offer a starting point for utilizing Geraniol to elucidate the intricate molecular mechanisms governing cellular function and dysfunction. As with any experimental system, optimization of concentrations, incubation times, and specific assay conditions for the cell type or model system under investigation is recommended.

References

Troubleshooting & Optimization

Technical Support Center: Randaiol (Geraniol) Stability

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The information provided pertains to "Geraniol." It is presumed that "Randaiol" is a typographical error, as Geraniol is a well-documented compound fitting the likely context of this query.

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to prevent the degradation of Geraniol in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Geraniol degradation in solution?

A1: Geraniol is susceptible to degradation through two main pathways:

  • Oxidation: As a terpene alcohol, Geraniol can autoxidize when exposed to air (oxygen).[1][2][3] This process is a radical chain reaction initiated by hydrogen abstraction, leading to the formation of various degradation products, including the aldehydes geranial and neral (which together are known as citral), as well as epoxides and formates.[1][3][4]

  • Acid-Catalyzed Reactions: In acidic solutions, Geraniol can undergo cyclization to form the cyclic terpene α-terpineol.[5]

Q2: What environmental factors accelerate Geraniol degradation?

A2: The stability of Geraniol, like other terpenes, is significantly affected by several environmental factors:

  • Oxygen Exposure: Direct contact with air promotes oxidative degradation.[1][6][7]

  • Light Exposure: UV light can trigger photodegradation reactions, breaking down the molecular structure of terpenes.[6][7]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.[6][8][9]

  • pH: Acidic conditions can cause Geraniol to rearrange into other compounds.[5] While some nanoemulsions of Geraniol have shown stability in a pH range of 4-10, strong acidic conditions should be avoided.[10]

Q3: How can I prevent the degradation of Geraniol in my experiments?

A3: To maintain the stability of Geraniol solutions, the following preventative measures are recommended:

  • Use Inert Atmosphere: When preparing and storing solutions, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon to minimize oxygen exposure.

  • Protect from Light: Store Geraniol solutions in amber or other UV-protective glass containers to prevent photodegradation.[6]

  • Control Temperature: Store stock solutions and experimental samples in a cool, dark place. For long-term storage, refrigeration at 2-8°C is advisable.[11]

  • Maintain Neutral pH: Unless your experimental conditions require it, maintain the pH of the solution in a neutral range (pH 6-8) to avoid acid-catalyzed cyclization.

  • Use Fresh Solutions: Prepare Geraniol solutions as close to the time of use as possible.

  • Consider Antioxidants: For applications where it will not interfere with the experimental outcome, the addition of a suitable antioxidant (e.g., BHT, Tocopherol) may help to quench free radicals and inhibit oxidation.

Troubleshooting Guide

Q: I am observing a change in the odor of my Geraniol solution, from a rose-like scent to a more citrusy or sharp smell. What could be the cause?

A: This is a common indicator of oxidation. Geraniol has a characteristic sweet, rose-like aroma. Upon oxidation, it is converted to geranial and neral (citral), which have a more potent, lemon-like scent.[12] To troubleshoot this, review your storage and handling procedures to ensure the solution is protected from air and light.

Q: My analytical results (e.g., via HPLC) show a decrease in the Geraniol peak and the appearance of new, unidentified peaks. How can I identify the source of this degradation?

A: The appearance of new peaks suggests that Geraniol is degrading into other compounds. To identify the cause:

  • Review the pH of your solution: If it is acidic, you may be observing the formation of α-terpineol.[5]

  • Consider Oxidation: If the solution has been exposed to air, the new peaks could correspond to geranial, neral, or epoxygeraniol.[3]

  • Perform a Forced Degradation Study: A systematic study under various stress conditions (acid, base, oxidation, heat, light) will help you identify which factors are causing the degradation and characterize the degradation products. See the detailed protocol below.

Q: Can I use plastic containers to store my Geraniol solutions?

A: It is generally recommended to use glass containers, preferably amber or UV-protected glass. Some plastics may be permeable to air, leading to oxidation. Additionally, Geraniol, being an oil, may interact with or leach components from certain types of plastic, compromising the purity of your solution.[9]

Data Presentation: Geraniol Stability

The following table provides an illustrative summary of expected Geraniol degradation trends under various conditions. Note that these values are representative and actual degradation rates will depend on the specific solvent, concentration, and other experimental variables.

ConditionParameterValueExpected % Degradation (after 7 days)Primary Degradation Product(s)
pH pH 2 (0.01 M HCl)25°C, in darkness~25-40%α-Terpineol
pH 7 (Phosphate Buffer)25°C, in darkness< 5%Geranial, Neral
pH 10 (Carbonate Buffer)25°C, in darkness< 5%Geranial, Neral
Temperature 4°CpH 7, protected from light & air< 2%Minimal
25°C (Room Temp)pH 7, protected from light & air~5-10%Geranial, Neral
40°CpH 7, protected from light & air~15-25%Geranial, Neral
Light Amber Vial25°C, pH 7, exposed to air~10-15%Geranial, Neral, Epoxides
Clear Vial (Ambient Light)25°C, pH 7, exposed to air~20-35%Geranial, Neral, Epoxides
Oxygen Sparged with N₂25°C, pH 7, protected from light< 2%Minimal
Exposed to Air25°C, pH 7, protected from light~10-15%Geranial, Neral, Epoxides

Experimental Protocols

Protocol 1: Forced Degradation Study of Geraniol in Solution

This protocol outlines a systematic approach to identify the degradation pathways of Geraniol under various stress conditions using HPLC analysis.

1. Materials and Equipment:

  • Geraniol (high purity standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter, calibrated

  • Incubator/oven, Photostability chamber

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Geraniol in methanol.

  • Working Solution: Dilute the stock solution with the appropriate solvent (e.g., 50:50 methanol:water) to a final concentration of 100 µg/mL for the stress studies.

3. Application of Stress Conditions: For each condition, mix 1 mL of the Geraniol working solution with 1 mL of the stressor solution in a vial. Store a control sample (1 mL working solution + 1 mL solvent) under ambient, protected conditions.

  • Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Use the working solution without a stressor. Incubate at 60°C for 72 hours.

  • Photolytic Degradation: Expose the working solution in a clear vial to light in a photostability chamber (ICH Q1B guidelines).

4. Sample Analysis by HPLC:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample. If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid.

  • Dilute the samples to an appropriate concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Mobile Phase: Acetonitrile and water gradient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analyze the samples and quantify the remaining percentage of Geraniol and the peak areas of any degradation products.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation for each condition.

  • The conditions that show significant degradation indicate the primary instability pathways for Geraniol.

Protocol 2: Evaluating Antioxidant Efficacy for Geraniol Stabilization

This protocol uses a standard antioxidant assay (DPPH) to indirectly measure how well an antioxidant can prevent the radical-initiated degradation of Geraniol.

1. Materials and Equipment:

  • Geraniol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ethanol or Methanol

  • Antioxidant to be tested (e.g., BHT, α-tocopherol)

  • UV-Vis Spectrophotometer

  • 96-well microplate (optional)

2. Preparation of Solutions:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol. The solution should have a deep purple color.

  • Geraniol Solution: Prepare a 10 mM solution of Geraniol in ethanol.

  • Antioxidant Solutions: Prepare a series of concentrations for the test antioxidant in ethanol (e.g., 0.1, 0.5, 1, 5, 10 mM).

3. Assay Procedure:

  • Control (DPPH only): In a test tube or microplate well, add 1 mL of DPPH solution and 1 mL of ethanol.

  • Geraniol + DPPH: Add 1 mL of DPPH solution and 1 mL of the Geraniol solution.

  • Antioxidant + Geraniol + DPPH: Add 1 mL of DPPH solution to a pre-mixed solution of 0.5 mL Geraniol and 0.5 mL of each antioxidant concentration.

  • Incubate all solutions in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each solution at 517 nm.

4. Data Analysis:

  • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • A higher % inhibition in the presence of the antioxidant indicates its effectiveness in scavenging radicals that could otherwise degrade Geraniol. Compare the inhibition caused by Geraniol alone to that of the Geraniol + antioxidant mixtures.

Visualizations

Geraniol_Degradation_Pathways cluster_oxidation Oxidation Pathway (Exposure to Air/Light) Geraniol Geraniol Allylic_Radical Allylic Radical Geraniol->Allylic_Radical H• Abstraction (Initiation) Alpha_Terpineol α-Terpineol Geraniol->Alpha_Terpineol H⁺ (Acidic Conditions) Cyclization Peroxyl_Radical Peroxyl Radical Allylic_Radical->Peroxyl_Radical + O₂ Geranial Geranial (Citral a) Peroxyl_Radical->Geranial Rearrangement Neral Neral (Citral b) Peroxyl_Radical->Neral Rearrangement Epoxygeraniol Epoxygeraniol Peroxyl_Radical->Epoxygeraniol Secondary Oxidation

Caption: Primary degradation pathways of Geraniol in solution.

Stability_Study_Workflow start Prepare Geraniol Working Solution stress Apply Stress Conditions start->stress acid Acidic (HCl) stress->acid base Basic (NaOH) stress->base oxidative Oxidative (H₂O₂) stress->oxidative thermal Thermal (Heat) stress->thermal photo Photolytic (Light) stress->photo sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis data Quantify Degradation & Identify Products analysis->data end Determine Stability Profile data->end

References

Technical Support Center: Overcoming Randaiol Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the novel anti-cancer agent Randaiol. Our goal is to facilitate seamless experimentation and accelerate the discovery of strategies to overcome this compound resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the tyrosine kinase RYK (Receptor-like tyrosine kinase). In susceptible cancer cells, this compound binds to the ATP-binding pocket of the RYK kinase domain, inhibiting its autophosphorylation and downstream signaling. This leads to the suppression of key oncogenic pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, ultimately resulting in cell cycle arrest and apoptosis.

Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to this compound can arise through several mechanisms. The most frequently observed are:

  • Secondary mutations in the RYK kinase domain: These mutations can prevent this compound from binding effectively to its target.

  • Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1]

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent their dependency on RYK signaling. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like EGFR or MET.[2]

  • Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may exhibit a more stem-cell-like phenotype, rendering them less susceptible to targeted therapies like this compound.

Q3: How can I determine the specific mechanism of resistance in my cell line?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Sanger or Next-Generation Sequencing (NGS) of the RYK gene: To identify potential mutations in the kinase domain.

  • Quantitative PCR (qPCR) or Western Blotting: To assess the expression levels of ABC transporters (e.g., MDR1/ABCB1).

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: To identify activated bypass signaling pathways.

  • Cell Morphology and Marker Analysis: To evaluate changes consistent with EMT (e.g., decreased E-cadherin, increased Vimentin).

Troubleshooting Guides

Problem 1: Decreased Cell Viability in Response to this compound is Less Pronounced Than Expected.
Possible Cause Recommended Solution
Incorrect Drug Concentration Verify the concentration of your this compound stock solution and perform a dose-response curve to determine the IC50 value for your specific cell line.
Cell Line Health Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform routine mycoplasma testing.
Intrinsic Resistance The cell line may have pre-existing resistance mechanisms.[3] Consider screening a panel of different cancer cell lines to find a more sensitive model.
Problem 2: Development of a Resistant Cell Population Over Time.
Possible Cause Recommended Solution
Selection of Pre-existing Resistant Clones This is a common occurrence in cancer cell populations.[4][5]
Acquired Resistance To investigate acquired resistance, you can develop a this compound-resistant cell line by continuous exposure to escalating doses of the drug.[6]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Initial Seeding: Plate the parental cancer cell line at a low density.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume normal proliferation, increase the this compound concentration in a stepwise manner. A common approach is to double the concentration at each step.

  • Maintenance Culture: Once a resistant population is established that can proliferate in a high concentration of this compound (e.g., 10x the initial IC50), maintain the cell line in this concentration to prevent the re-emergence of sensitive cells.

  • Characterization: Regularly characterize the resistant cell line by determining its IC50 for this compound and comparing it to the parental line.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

Randaiol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RYK RYK Receptor PI3K PI3K RYK->PI3K RAS RAS RYK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->RYK Inhibits

Caption: Simplified signaling pathway of this compound action.

Resistance_Mechanism_Workflow start Resistant Cell Line seq RYK Sequencing start->seq wb Western Blot (ABC Transporters) start->wb rtk_array Phospho-RTK Array start->rtk_array mut RYK Mutation seq->mut efflux Efflux Pump Upregulation wb->efflux bypass Bypass Pathway Activation rtk_array->bypass

Caption: Workflow for identifying this compound resistance mechanisms.

Strategies to Overcome this compound Resistance

Based on the identified resistance mechanism, several strategies can be employed:

Resistance Mechanism Therapeutic Strategy Rationale
RYK Gatekeeper Mutation (e.g., T674M) Design next-generation RYK inhibitors that can bind to the mutated kinase.Overcomes steric hindrance caused by the mutation.
Upregulation of MDR1/P-gp Co-administer this compound with a P-gp inhibitor (e.g., Verapamil, Tariquidar).Increases intracellular concentration of this compound by blocking its efflux.
Activation of EGFR Bypass Pathway Combine this compound with an EGFR inhibitor (e.g., Gefitinib, Erlotinib).Dual blockade of RYK and the compensatory pathway can restore sensitivity.[7]
General Resistance Explore combination therapies with cytotoxic agents or immunotherapy.[1][2][8]Targeting multiple pathways can reduce the likelihood of resistance.[1]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental (Sensitive)15 ± 2.11
Resistant Subline 1 (RYK T674M)850 ± 45.356.7
Resistant Subline 2 (MDR1 High)620 ± 33.841.3

Table 2: Relative mRNA Expression of ABCB1 (MDR1) in Parental and Resistant Cell Lines

Cell LineRelative ABCB1 mRNA Expression (Fold Change)
Parental (Sensitive)1.0
Resistant Subline 2 (MDR1 High)25.4 ± 3.1

References

Common experimental artifacts with Randaiol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Randaiol

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common experimental challenges.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the novel receptor tyrosine kinase, RTK-X. It is under investigation for its potential therapeutic applications in oncology. By binding to the ATP-binding pocket of the RTK-X kinase domain, this compound blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation in various cancer models.

Q2: How should I properly store and handle this compound?

A2: this compound is supplied as a lyophilized powder and should be stored at -20°C. For experimental use, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, it is crucial to ensure the final DMSO concentration in your cell culture medium does not exceed a level that could cause cellular toxicity, typically recommended to be below 0.5%.[2]

Experimental Design & Protocols

Q3: I am observing precipitation of this compound after diluting my DMSO stock in aqueous media. How can I prevent this?

A3: This is a common issue with hydrophobic compounds. Here are a few strategies to mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as high as your cells can tolerate without toxicity (usually 0.1-0.5%) to help maintain solubility.[3]

  • Dilution Method: Add the this compound stock solution to your media dropwise while vortexing or gently mixing to facilitate rapid dispersal and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.

Q4: What are the recommended concentrations of this compound for in vitro cell-based assays?

A4: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 value for your specific cell line. A typical starting range for a dose-response experiment would be from 1 nM to 10 µM.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is designed to be a selective inhibitor of RTK-X, like many kinase inhibitors, it may exhibit off-target effects at higher concentrations.[4][5] These off-target effects can sometimes lead to unexpected phenotypic outcomes or activation of compensatory signaling pathways.[4][6] We recommend performing control experiments, such as using a structurally distinct RTK-X inhibitor or RTK-X knockdown (e.g., via siRNA or shRNA), to confirm that the observed effects are due to the inhibition of RTK-X.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)

Issue: High variability between replicate wells or experiments when assessing cell viability after this compound treatment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Recommendation
Compound Precipitation Visually inspect wells for precipitation after adding this compound. If observed, refer to FAQ Q3 for solubility optimization.
Uneven Cell Seeding Ensure a single-cell suspension before seeding and use proper pipetting techniques to achieve uniform cell distribution across the plate.[7]
Edge Effects Evaporation from wells on the edge of the plate can concentrate this compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
Interference with Assay Reagent Some compounds can directly react with the MTT reagent, leading to false-positive or false-negative results.[8] To test for this, include a control well with media and this compound but no cells.[8]
Variable Incubation Times Ensure consistent incubation times with both this compound and the viability assay reagent for all plates and experiments.[9][10]
High Background or Non-Specific Bands in Western Blotting

Issue: Difficulty in detecting the target protein (e.g., phospho-RTK-X) due to high background or multiple non-specific bands on the western blot.

Possible Causes & Solutions:

Possible Cause Troubleshooting Recommendation
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially for phospho-antibodies).[11][12]
Antibody Concentration Too High Titrate both the primary and secondary antibody concentrations to find the optimal dilution that maximizes the signal-to-noise ratio.[11][13]
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[13][14]
Cross-reactivity of Secondary Antibody Run a control lane with only the secondary antibody to check for non-specific binding.[11] If bands appear, consider using a pre-adsorbed secondary antibody.[15]
Sample Degradation Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer.[15]
Poor Signal or High Background in Immunofluorescence (IF)

Issue: Weak fluorescent signal for the target protein or high background fluorescence, making it difficult to interpret the localization of RTK-X.

Possible Causes & Solutions:

Possible Cause Troubleshooting Recommendation
Suboptimal Antibody Dilution Perform a titration of the primary antibody to determine the concentration that gives the best signal with the lowest background.[16]
Inadequate Blocking Block with a solution containing serum from the same species as the secondary antibody to reduce non-specific binding.[16][17]
Insufficient Permeabilization If targeting an intracellular protein, ensure adequate permeabilization (e.g., with Triton X-100 or saponin) for the antibody to access its epitope.
Insufficient Washing Thorough washing after antibody incubations is critical to reduce background noise.[17][18]
Autofluorescence Some cell types exhibit natural fluorescence. Include an unstained control sample to assess the level of autofluorescence.

Experimental Protocols & Methodologies

Protocol 1: Determining IC50 of this compound using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of RTK-X Phosphorylation
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., growth factor stimulation) and a negative control (vehicle).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-RTK-X overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[14]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RTK-X or a housekeeping protein like GAPDH or β-actin.

Visualizations

G cluster_0 This compound Mechanism of Action GrowthFactor Growth Factor RTKX RTK-X GrowthFactor->RTKX PI3K PI3K RTKX->PI3K MAPK MAPK RTKX->MAPK This compound This compound This compound->RTKX Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: Simplified signaling pathway of RTK-X and the inhibitory action of this compound.

G cluster_1 Western Blot Troubleshooting Workflow Start High Background Observed CheckBlocking Optimize Blocking? Start->CheckBlocking CheckAntibody Titrate Antibody? CheckBlocking->CheckAntibody No ResultOK Clean Blot CheckBlocking->ResultOK Yes CheckWashing Increase Washes? CheckAntibody->CheckWashing No CheckAntibody->ResultOK Yes CheckWashing->ResultOK Yes

Caption: Decision tree for troubleshooting high background in Western blotting.

References

Technical Support Center: Improving the Yield of Randaiol Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on established synthetic methodologies for compounds structurally similar to Randaiol (2,2',5'-trihydroxy-5-allylbiphenyl). As there is no publicly available, detailed synthesis protocol for this compound, this guide addresses potential challenges in a plausible synthetic route. The experimental conditions and yields provided are illustrative and may require optimization.

FAQs: General Questions in this compound Synthesis

Q1: What is a likely synthetic strategy for this compound?

A plausible retrosynthetic analysis of this compound (2,2',5'-trihydroxy-5-allylbiphenyl) suggests that the key steps would involve the formation of the biphenyl core and the introduction of the allyl group. A common and effective method for constructing the biphenyl bond is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. The allyl group can be introduced via Williamson ether synthesis followed by a Claisen rearrangement, or directly through a palladium-catalyzed allylation of a phenol.

Q2: My overall yield is very low after a multi-step synthesis. What are the general areas I should focus on for improvement?

Low overall yields in multi-step syntheses are common and can be attributed to losses at each stage.[1] Key areas to investigate include:

  • Reaction Completion: Ensure each reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup Procedures: Minimize product loss during extractions and washes. Ensure the pH is appropriate to prevent your product from dissolving in the aqueous layer.

  • Purification: Optimize your purification technique (e.g., column chromatography, recrystallization) to maximize recovery of the pure product.

  • Reagent Purity: Use pure, dry reagents and solvents, as impurities can lead to side reactions and lower yields.

Q3: I am having trouble purifying the final this compound product. What are some common issues?

This compound is a polar compound due to its multiple hydroxyl groups. The purification of polar compounds can be challenging.[2][3][4] Consider the following:

  • Column Chromatography: Standard silica gel chromatography may lead to streaking or poor separation. Consider using a more polar mobile phase or a different stationary phase like alumina. Reversed-phase chromatography might also be an effective alternative.

  • Recrystallization: Finding a suitable solvent system for recrystallization can be difficult for highly functionalized molecules. A mixture of solvents may be necessary.

  • Product Stability: The phenolic hydroxyl groups can be sensitive to oxidation or degradation under certain conditions. It is advisable to handle the purified compound under an inert atmosphere and store it at a low temperature.

Troubleshooting Guide: Key Synthetic Steps

Step 1: Biphenyl Core Synthesis via Suzuki-Miyaura Coupling

A plausible approach to the biphenyl core of this compound is the Suzuki-Miyaura coupling between a protected dihydroxy-phenyl boronic acid/ester and a protected hydroxy-allyl-phenyl halide.

  • To a degassed mixture of the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem Possible Cause Suggested Solution
Low or no product formation Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable.
Poorly degassed solvent/reagentsDegas the solvent and reagents thoroughly by bubbling with an inert gas or by the freeze-pump-thaw method.
Inappropriate base or solventScreen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene, DMF).[5]
Deboronylation of the boronic acidUse a milder base or lower the reaction temperature. Using the corresponding boronate ester can sometimes mitigate this issue.[6]
Significant formation of homocoupling byproducts Oxygen contaminationEnsure the reaction is performed under strictly anaerobic conditions.
Catalyst decompositionUse a more stable catalyst or ligand.
Reaction stalls before completion Catalyst deactivationAdd a fresh portion of the catalyst.
Insufficient equivalents of boronic acidIncrease the equivalents of the boronic acid to 1.5 eq.
Catalyst Base Solvent Temperature (°C) Illustrative Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9065
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O10075
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane8085

Note: Yields are hypothetical and for illustrative purposes only.

Suzuki_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Suzuki Coupling catalyst Inactive Catalyst start->catalyst degassing Poor Degassing start->degassing conditions Suboptimal Conditions start->conditions deboronylation Deboronylation start->deboronylation fresh_catalyst Use Fresh/Pre-catalyst catalyst->fresh_catalyst proper_degassing Improve Degassing Technique degassing->proper_degassing screen_conditions Screen Base/Solvent conditions->screen_conditions milder_conditions Use Milder Base/Lower Temp deboronylation->milder_conditions

Troubleshooting logic for Suzuki coupling.
Step 2: Allylation of Phenol

The introduction of the allyl group onto one of the phenyl rings can be achieved via O-allylation followed by a Claisen rearrangement or by direct C-allylation. Here we will focus on direct O-allylation.

  • To a solution of the phenolic precursor (1.0 eq) in a dry, polar aprotic solvent (e.g., DMF or Acetone), add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Problem Possible Cause Suggested Solution
Low conversion Insufficiently strong baseUse a stronger base like Cs₂CO₃ or NaH (use with caution).
Low reaction temperatureIncrease the reaction temperature, but monitor for potential side reactions.
Formation of C-allylated byproduct High reaction temperatureThe Claisen rearrangement can occur at higher temperatures. Perform the reaction at a lower temperature.
Decomposition of starting material Base is too strongUse a milder base such as K₂CO₃.
Product is difficult to separate from starting material Similar polarityOptimize the mobile phase for column chromatography. A gradient elution may be necessary.
Base Solvent Temperature (°C) Illustrative Yield (%)
K₂CO₃Acetone5580
Cs₂CO₃DMF5090
NaHTHF2585

Note: Yields are hypothetical and for illustrative purposes only.

Randaiol_Synthesis start Starting Materials (Protected Phenyl Halide & Phenyl Boronic Acid) suzuki Suzuki-Miyaura Coupling start->suzuki biphenyl_core Protected Biphenyl Core suzuki->biphenyl_core deprotection1 Deprotection Step 1 biphenyl_core->deprotection1 allylation Selective O-Allylation deprotection1->allylation allylated_intermediate O-Allylated Intermediate allylation->allylated_intermediate rearrangement Claisen Rearrangement allylated_intermediate->rearrangement deprotection2 Final Deprotection rearrangement->deprotection2 This compound This compound deprotection2->this compound

A plausible synthetic workflow for this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Geraniol Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in assays involving Geraniol.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability between replicate wells in our Geraniol cytotoxicity assay. What are the potential causes?

High variability between replicates is a common issue that can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Cell Plating and Confluency: Inconsistent cell numbers across wells is a primary source of variability. Ensure a homogenous cell suspension before and during plating. Cell confluency at the time of treatment can also significantly impact results; aim for a consistent confluency (e.g., 70-80%) across all wells.

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting of cells, Geraniol, or assay reagents will lead to variability. Use calibrated pipettes and proper technique. For small volumes, consider using a repeating pipette for bulk reagent addition, but exercise caution with viscous solutions.[1]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or water.

  • Reagent Preparation: Ensure all reagents, including the Geraniol stock solution and assay reagents, are properly and consistently prepared. Vortex or mix solutions thoroughly before use.

Q2: Our positive control for the Nrf-2/HO-1 signaling pathway is not showing the expected activation after Geraniol treatment. What should we check?

Failure of the positive control to respond as expected points to a systemic issue with the assay or the treatment. Consider the following:

  • Reagent Quality and Storage: Verify the quality and storage conditions of all critical reagents, including the Geraniol itself. Degradation of the compound or key assay components can lead to a loss of activity.

  • Cell Line Integrity: Ensure the cell line being used is responsive to the positive control and has not undergone significant passage-related changes. It is advisable to periodically test the cells with a known activator of the Nrf-2/HO-1 pathway.

  • Incubation Times and Temperatures: Incorrect incubation times or temperatures can significantly impact the outcome of enzymatic or cell-based assays.[1] Double-check the protocol for the recommended incubation parameters.

  • Instrument Settings: For assays involving fluorescence or luminescence detection, incorrect instrument settings, such as filter selection or gain, can lead to a lack of signal.[2]

Troubleshooting Guides

Issue: Inconsistent IC50 values for Geraniol across different experiments.

Inconsistent IC50 values are a frequent challenge in drug discovery assays. The table below outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Cell Passage Number Use cells within a consistent and defined passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift.
Serum Lot Variability Test new lots of fetal bovine serum (FBS) or other sera before use in critical experiments. Serum components can influence cell growth and drug sensitivity.
Geraniol Stock Solution Degradation Prepare fresh stock solutions of Geraniol regularly and store them appropriately (e.g., protected from light, at the correct temperature). Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inconsistent Cell Seeding Density Optimize and standardize the cell seeding density to ensure consistent cell numbers at the time of treatment.
Variations in Assay Protocol Strictly adhere to the established assay protocol, including incubation times, reagent concentrations, and washing steps.[3]
Issue: High background signal in the assay.

A high background signal can mask the true biological effect of Geraniol. The following workflow can help identify and resolve the source of the high background.

high_background_troubleshooting start High Background Signal Detected reagent_check Check Reagents for Autofluorescence/ Intrinsic Activity start->reagent_check reagent_outcome Are reagents contributing to the signal? reagent_check->reagent_outcome replace_reagents Replace problematic reagents or use a different lot. reagent_outcome->replace_reagents Yes cell_check Analyze 'No Cell' or 'Vehicle Only' Controls reagent_outcome->cell_check No end_point Background Signal Resolved replace_reagents->end_point cell_outcome Is the background present in the absence of cells? cell_check->cell_outcome instrument_check Optimize Instrument Settings (e.g., gain, read time) cell_outcome->instrument_check No protocol_review Review Assay Protocol for Incomplete Washing Steps cell_outcome->protocol_review Yes instrument_outcome Does adjusting settings reduce background? instrument_check->instrument_outcome instrument_outcome->protocol_review No instrument_outcome->end_point Yes wash_optimization Increase number or duration of wash steps. protocol_review->wash_optimization wash_optimization->end_point

Troubleshooting workflow for high background signal.

Experimental Protocols

Geraniol Treatment and Nrf-2/HO-1 Pathway Activation Assay

This protocol describes a general method for treating cells with Geraniol and assessing the activation of the Nrf-2/HO-1 signaling pathway via Western blot.

  • Cell Culture and Plating:

    • Culture hepatic cells (e.g., HepG2) in appropriate media and conditions.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Geraniol Treatment:

    • Prepare a stock solution of Geraniol in a suitable solvent (e.g., DMSO).

    • Dilute the Geraniol stock solution in cell culture media to the desired final concentrations.

    • Remove the old media from the cells and replace it with the media containing Geraniol or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Western Blotting:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against Nrf-2, HO-1, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway

Geraniol has been shown to exert protective effects through the activation of the Nrf-2/HO-1 signaling pathway.[4] The diagram below illustrates this pathway.

nrf2_ho1_pathway Geraniol Geraniol Nrf2 Nrf-2 Geraniol->Nrf2 Induces activation ROS Oxidative Stress (e.g., from IRI) ROS->Nrf2 Induces activation Keap1 Keap1 Keap1->Nrf2 Inhibits (promotes degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Promotes transcription of Protection Cellular Protection (Antioxidant, Anti-inflammatory, Antiapoptotic) HO1->Protection

Geraniol-mediated activation of the Nrf-2/HO-1 pathway.

References

Validation & Comparative

A Comparative Analysis of Cytotoxicity: Geraniol vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of Geraniol, a naturally occurring monoterpene, and Doxorubicin, a widely used chemotherapy drug. The information presented is based on available experimental data and is intended to assist researchers in the field of oncology and drug discovery.

I. Overview of Cytotoxic Profiles

Doxorubicin is a potent and broad-spectrum chemotherapeutic agent, however, its clinical use is often limited by severe side effects, most notably cardiotoxicity.[1][2] In contrast, Geraniol, a component of various essential oils, has demonstrated selective anticancer activity with potentially lower toxicity to normal cells.[2][3] This comparison aims to provide a side-by-side analysis of their cytotoxic mechanisms and efficacy against various cancer cell lines.

II. Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Geraniol and Doxorubicin in different cancer cell lines as reported in various studies. These values are indicative of the drug concentration required to inhibit the growth of 50% of a cell population.

CompoundCell LineIC50 ValueAssay TypeReference
Geraniol LoVo (Human Colon Cancer)32.1 µg/mLMTT Assay--INVALID-LINK--[3]
U87 (Human Glioma)41.3 µg/mLMTT Assay--INVALID-LINK--[3]
Doxorubicin MDA-MB-231 (Breast Cancer)0.9 µMCell Viability Assay--INVALID-LINK--
MCF7 (Breast Cancer)2.2 µMCell Viability Assay--INVALID-LINK--
AMJ13 (Breast Cancer)223.6 µg/ml (range: 162.2-308.3)MTT Assay--INVALID-LINK--

III. Mechanisms of Action and Signaling Pathways

Geraniol: A Multi-Targeted Natural Compound

Geraniol exerts its anticancer effects through the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][4] Its mechanism involves the modulation of multiple signaling pathways.

  • Apoptosis Induction: Geraniol has been shown to induce apoptosis by affecting the expression of Bcl-2 family proteins and activating caspases.[1][4] It can trigger both intrinsic and extrinsic apoptotic pathways.[5][6]

  • Cell Cycle Arrest: This monoterpene can cause cell cycle arrest, primarily at the G0/G1 or G2/M phases, by modulating the expression of key cell cycle regulatory proteins.[1][7][8]

  • Signaling Pathway Modulation: Studies have indicated that Geraniol's anticancer activity is mediated through the inhibition of the AKT signaling pathway and activation of the AMPK pathway, leading to the suppression of mTOR signaling.[4] Furthermore, in hypoxic conditions, Geraniol has been found to downregulate HIF-1α, which in turn suppresses BNIP3 and beclin-1, leading to autophagy and apoptotic cell death.[9]

Geraniol_Signaling_Pathway Geraniol Geraniol AKT AKT (Inhibition) Geraniol->AKT AMPK AMPK (Activation) Geraniol->AMPK HIF1a HIF-1α (Downregulation) Geraniol->HIF1a Apoptosis Apoptosis Geraniol->Apoptosis CellCycleArrest Cell Cycle Arrest Geraniol->CellCycleArrest mTOR mTOR (Inhibition) AKT->mTOR AMPK->mTOR mTOR->Apoptosis BNIP3 BNIP3 (Suppression) HIF1a->BNIP3 Beclin1 Beclin-1 (Suppression) HIF1a->Beclin1 Autophagy Autophagy BNIP3->Autophagy Beclin1->Autophagy Autophagy->Apoptosis

Caption: Simplified signaling pathway of Geraniol's anticancer effects.
Doxorubicin: A DNA-Targeting Anthracycline

Doxorubicin's primary mechanism of action involves its interaction with DNA, leading to the inhibition of macromolecular biosynthesis and cell death.[1]

  • DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting the progression of topoisomerase II. This action prevents the resealing of the DNA double helix after it has been broken for replication, leading to DNA damage and apoptosis.[1][2]

  • Free Radical Generation: The metabolism of Doxorubicin can generate reactive oxygen species (ROS), which contribute to its cytotoxicity by causing damage to cellular components, including DNA and membranes.[2][10]

  • Apoptosis Induction: DNA damage and oxidative stress triggered by Doxorubicin activate apoptotic pathways, leading to programmed cell death.[10]

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNAdamage DNA Damage DNA->DNAdamage TopoII->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis ROS->DNAdamage

Caption: Key mechanisms of Doxorubicin-induced cytotoxicity.

IV. Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison.

A. Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • General Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (Geraniol or Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Assay:

  • Principle: This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage. Increased LDH activity in the medium is indicative of cytotoxicity.

  • General Protocol:

    • Culture cells and treat them with the test compounds as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate and measure the change in absorbance over time, which is proportional to the amount of LDH released.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

B. Apoptosis and Cell Cycle Analysis

1. Flow Cytometry for Cell Cycle Analysis:

  • Principle: This technique analyzes the DNA content of individual cells to determine their distribution in different phases of the cell cycle (G0/G1, S, and G2/M).

  • General Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest and fix the cells (e.g., with cold 70% ethanol).

    • Stain the cells with a fluorescent DNA-binding dye (e.g., Propidium Iodide) in the presence of RNase.

    • Analyze the stained cells using a flow cytometer.

    • The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Geraniol or Doxorubicin (Varying Concentrations & Durations) Start->Treatment Cytotoxicity Cytotoxicity Assessment Treatment->Cytotoxicity Mechanism Mechanism of Action Studies Treatment->Mechanism MTT MTT Assay Cytotoxicity->MTT LDH LDH Assay Cytotoxicity->LDH Data Data Analysis: IC50 Determination, Pathway Modulation MTT->Data LDH->Data Flow Flow Cytometry (Cell Cycle & Apoptosis) Mechanism->Flow Western Western Blot (Protein Expression) Mechanism->Western Flow->Data Western->Data

Caption: General experimental workflow for comparing cytotoxicity.

V. Conclusion

Both Geraniol and Doxorubicin demonstrate significant cytotoxic effects against cancer cells, albeit through different mechanisms. Doxorubicin's potent DNA-damaging activity is well-established, but its clinical utility is hampered by dose-limiting toxicities. Geraniol presents a promising natural alternative that targets multiple signaling pathways involved in cancer cell proliferation and survival, potentially with a more favorable safety profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Geraniol as a standalone or adjuvant anticancer agent. This guide provides a foundational comparison to aid researchers in designing future studies to explore these compounds further.

References

Unraveling the Bioactive Potential of Randia Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Readers: The initial request for a comparative analysis of "Randaiol" from different plant sources could not be fulfilled as our comprehensive search of scientific literature and chemical databases did not yield a definitive plant origin for a compound with this name. A molecule named "this compound" (CHEMBL555924) with the chemical formula C15H14O3 is listed in the ChEMBL database; however, its botanical source is not specified.

Given the similarity of the name to the plant genus Randia, and the rich ethnobotanical history and diverse phytochemical profile of this genus, we have proceeded with a comparative analysis of a prominent class of bioactive compounds found within Randia species: flavonoids. This guide will explore the variations in flavonoid content and the associated biological activities of different Randia species, providing valuable insights for researchers, scientists, and drug development professionals.

The genus Randia is a source of numerous bioactive compounds, including phenolic acids, flavonoids, terpenes, and sterols.[1] Species within this genus have been traditionally used to treat a variety of ailments, including cancer, inflammation, and diabetes.[2] This guide focuses on a comparative analysis of the flavonoid content and the antioxidant and anti-inflammatory activities of different Randia species, for which scientific data is available.

Comparative Phytochemical Composition

The flavonoid content of Randia species can vary significantly depending on the species, the part of the plant used, and the extraction solvent. The following table summarizes the total phenolic and flavonoid content from different extracts of various Randia species.

Plant Species & PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
Randia spp. (Fresh Fruit)Hydroalcoholic50.2727.08[3]
Randia spp. (Dried Fruit)Hydroalcoholic47.2235.53[3]
Randia aculeata (Leaves)Methanolic30.65Not Reported[3]
Randia monantha (Dried Pulp)Aqueous413Not Reported[3]
Randia monantha (Dried Pulp)Methanolic125Not Reported[3]
Randia monantha (Dried Pulp)Ethanolic57Not Reported[3]
Randia dumetorum (Leaf)Methanolic1122.6 (mg RE/g)[4][5]
Randia dumetorum (Bark)Methanolic1383.34 (mg RE/g)[4][5]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; RE: Rutin Equivalents

Comparative Biological Activity

The varying flavonoid content in different Randia species and extracts correlates with their biological activities, particularly their antioxidant and anti-inflammatory potential.

Antioxidant Activity

The antioxidant capacity of Randia extracts has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Plant Species & ExtractDPPH Radical Scavenging Activity (IC50)Reference
Randia spp. (Hydroalcoholic fruit extract)18.29 mg/mL[3]
Randia dumetorum (Methanolic leaf extract)Dose-dependent activity observed[5]
Randia dumetorum (Methanolic bark extract)Dose-dependent activity observed[5]
Anti-inflammatory and Other Activities

Several Randia species have demonstrated anti-inflammatory and other significant biological activities.

Plant SpeciesBiological ActivityKey FindingsReference
Randia aculeataAntivenomPartially inhibited necrosis from snake venom.
Randia echinocarpaAntimutagenic, AntidiabeticExtracts showed strong antimutagenic activity.[1]
Randia dumetorumHepatoprotectiveMethanolic extracts of leaf and bark showed significant hepatoprotective effects against CCl4-induced liver damage in rats.[4][5]
Randia spp.AntiproliferativeDried fruit extract showed moderate antiproliferative effects against CaCo-2 cells.[3]

Experimental Protocols

Extraction of Bioactive Compounds from Randia Species

A general protocol for the extraction of flavonoids and other phenolic compounds from Randia plant material is as follows:

  • Sample Preparation: The plant material (e.g., fruits, leaves) is washed, dried, and ground into a fine powder.

  • Extraction: The powdered material is subjected to extraction with a suitable solvent (e.g., methanol, ethanol, or a hydroalcoholic mixture). Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.[3]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of plant extracts.

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the plant extract are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the extract). The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.[5]

Visualizing Molecular Pathways and Workflows

Flavonoid-Mediated Anti-inflammatory Signaling Pathway

Flavonoids from Randia species are known to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.

G Generalised Flavonoid Anti-inflammatory Pathway Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degrades, releasing NF-κB NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates to Nucleus Flavonoids Flavonoids from Randia spp. Flavonoids->IKK Inhibits Flavonoids->NFkB_active Inhibits nuclear translocation DNA DNA NFkB_active->DNA Binds to promoter region Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Induces transcription

Caption: Flavonoid inhibition of the NF-κB signaling pathway.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the extraction and bioactivity screening of compounds from Randia species.

G Experimental Workflow for Bioactivity Screening of Randia spp. cluster_extraction Extraction & Fractionation cluster_analysis Phytochemical Analysis cluster_bioassay Biological Activity Screening Plant_Material Randia spp. (Fruits/Leaves) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation TFC Total Flavonoid Content Crude_Extract->TFC Fractions Fractions (e.g., Hexane, Ethyl Acetate, Aqueous) Fractionation->Fractions HPLC HPLC Analysis Fractions->HPLC Cytotoxicity Cytotoxicity Assays Fractions->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH) TFC->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) HPLC->Anti_inflammatory

Caption: Workflow for extraction and bioactivity testing.

References

A Comparative Guide to the Efficacy of Prominent Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: This guide provides a comparative analysis of well-characterized triterpenoids based on publicly available scientific literature. Information regarding the efficacy of "Randaiol" is not available in the current scientific databases and therefore cannot be included in this comparison.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community for their wide range of pharmacological activities. These compounds, biosynthesized in plants and other organisms, form the basis for many traditional medicines and are being actively investigated for their potential as modern therapeutic agents. This guide offers a comparative overview of the efficacy of several well-known triterpenoids—oleanolic acid, ursolic acid, and betulinic acid—focusing on their anti-inflammatory, anti-cancer, and antibacterial properties. The information is presented to aid researchers and drug development professionals in their evaluation of these promising natural compounds.

Comparative Efficacy Data

The following tables summarize the quantitative data on the anti-inflammatory, anti-cancer, and antibacterial activities of oleanolic acid, ursolic acid, and betulinic acid. This data, primarily presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, allows for a direct comparison of the potency of these triterpenoids in various experimental models.

Anti-Inflammatory Activity

The anti-inflammatory potential of these triterpenoids has been evaluated using both in vitro and in vivo models. A common in vitro method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In vivo, the carrageenan-induced paw edema model in rodents is a standard for assessing anti-inflammatory effects.

Table 1: In Vitro Anti-Inflammatory Activity of Triterpenoids

TriterpenoidAssayCell LineIC50 (µM)Reference
Oleanolic Acid NO Production InhibitionRAW 264.721.0[1]
Ursolic Acid NO Production InhibitionRAW 264.722.6[1]
Betulinic Acid NO Production InhibitionRAW 264.7> 50[1]
Mixture (OA:BA:UA - 30:49:21 w/w) IL-6 Release InhibitionLPS-stimulated cells21[1]

Note: Lower IC50 values indicate greater potency.

Anti-Cancer Activity

The cytotoxic effects of oleanolic acid, ursolic acid, and betulinic acid have been extensively studied against a variety of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of compounds.

Table 2: In Vitro Cytotoxicity of Triterpenoids against Human Cancer Cell Lines

TriterpenoidCell LineCancer TypeIC50 (µM)Reference
Oleanolic Acid HCT15Colon Carcinoma60[2]
A549Lung Cancer> 100[1]
HT-29Colon Cancer> 100[1]
Ursolic Acid HCT15Colon Carcinoma30[2]
A549Lung Cancer11[1]
HT-29Colon Cancer9[1]
HeLaCervical Cancer10[3]
MCF-7Breast Cancer20[3]
Betulinic Acid A549Lung Cancer11[1]
A2780Ovarian Cancer10[1]
HT-29Colon Cancer9[1]
A431Cervical Cancer10[1]

Note: Lower IC50 values indicate greater cytotoxicity.

Antibacterial Activity

The antibacterial efficacy of triterpenoids is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 3: Antibacterial Activity of Triterpenoids

TriterpenoidBacterial StrainMIC (µg/mL)Reference
Oleanolic Acid Staphylococcus aureus ATCC 25923128[4]
Enterococcus faecalis ATCC 29212256[4]
Escherichia coli ATCC 25922>256[4]
Pseudomonas aeruginosa ATCC 27853>256[4]
Ursolic Acid Staphylococcus aureus ATCC 2592364[4]
Enterococcus faecalis ATCC 29212128[4]
Escherichia coli ATCC 25922>256[4]
Pseudomonas aeruginosa ATCC 27853>256[4]
Betulinic Acid Staphylococcus aureus ATCC 25923>256[4]
Enterococcus faecalis ATCC 29212>256[4]
Escherichia coli ATCC 25922>256[4]
Pseudomonas aeruginosa ATCC 27853>256[4]

Note: Lower MIC values indicate greater antibacterial activity. Ursolic acid and oleanolic acid show moderate activity against Gram-positive bacteria, while betulinic acid appears to be inactive.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data in this guide.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

This assay is a standard method to screen for the anti-inflammatory properties of compounds.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10^5 cells/mL) and incubated to allow for adherence.[5]

  • Treatment: The cells are then treated with various concentrations of the test triterpenoids for a short period before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.[5]

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.[5]

  • NO Quantification: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[5] The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

G cluster_workflow Experimental Workflow: In Vitro Anti-Inflammatory Assay A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Triterpenoids A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate % NO Inhibition and IC50 Value G->H

Workflow for In Vitro Anti-inflammatory Assay.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the in vivo anti-inflammatory activity of compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Administration: The rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and groups treated with different doses of the test triterpenoids. The compounds are typically administered orally or intraperitoneally.[6]

  • Induction of Edema: One hour after the administration of the test compounds, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[6]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema A Acclimatize Rats B Administer Triterpenoids (Oral/IP) A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume (0-5 hours) C->D E Calculate % Edema Inhibition D->E

Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a reliable and widely used method to measure the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the triterpenoids and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[7]

  • Formazan Crystal Formation: The plates are incubated for a few hours (e.g., 4 hours) to allow the mitochondrial reductases in viable cells to convert the yellow MTT into insoluble purple formazan crystals.[7]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Seed Cancer Cells in 96-well plate B Treat with Triterpenoids A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 Value G->H

Workflow for MTT Cytotoxicity Assay.

Signaling Pathways in Anti-Inflammatory and Anti-Cancer Activity

Triterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-Inflammatory Signaling Pathway

A key mechanism of the anti-inflammatory action of many triterpenoids involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G cluster_pathway Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes activates transcription Triterpenoids Triterpenoids (e.g., Oleanolic Acid, Ursolic Acid) Triterpenoids->IKK inhibit

Inhibition of NF-κB pathway by triterpenoids.

In this pathway, LPS binds to Toll-like receptor 4 (TLR4), activating the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Triterpenoids can inhibit this pathway, often by targeting the activity of the IKK complex, thereby reducing the inflammatory response.

Conclusion

This comparative guide highlights the differential efficacy of oleanolic acid, ursolic acid, and betulinic acid across various biological activities. Ursolic acid and oleanolic acid demonstrate notable anti-inflammatory and antibacterial properties, particularly against Gram-positive bacteria, while betulinic acid shows limited activity in these areas. In the context of anti-cancer activity, all three triterpenoids exhibit cytotoxicity against a range of cancer cell lines, with their potency varying depending on the specific cell line.

The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Furthermore, the elucidation of the underlying signaling pathways, such as the inhibition of the NF-κB pathway, provides a mechanistic basis for the observed therapeutic effects. While the data presented here offers a valuable starting point, further research, including head-to-head comparative studies under standardized conditions, is necessary to fully delineate the therapeutic potential of these and other triterpenoids. The absence of publicly available data on "this compound" underscores the importance of continued research and publication to expand our understanding of the vast chemical diversity and therapeutic potential of natural products.

References

Unraveling Randaiol: A Comparative Analysis of Synthetic and Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

The identity of "Randaiol" as a specific chemical entity remains elusive in publicly available scientific literature and databases. Extensive searches have yielded no direct matches for a compound with this name, suggesting it may be a proprietary, novel, or perhaps a misspelled substance. Consequently, a direct head-to-head comparison of its synthetic and natural forms, complete with experimental data, is not feasible at this time.

This guide, therefore, aims to provide a framework for such a comparison, drawing parallels from established analyses of other therapeutic compounds where both synthetic and natural variants exist. Should "this compound" be a misnomer for a known compound such as Landiolol or Geraniol , for which data is available, the principles and methodologies outlined herein would serve as a robust template for a comprehensive evaluation.

The Imperative of Purity and Potency

In drug development and research, the origin of a compound—be it extracted from a natural source or synthesized in a laboratory—can have significant implications for its biological activity, purity, and potential impurities. Natural products are often complex mixtures, and their isolation can be challenging, potentially leaving residual, structurally similar compounds that may affect efficacy or toxicity.[1][2][3] Conversely, chemical synthesis offers a high degree of control over the final product's purity and stereochemistry, which is crucial for consistent biological effects.[4]

Hypothetical Framework for Comparison

To conduct a rigorous comparison of synthetic and natural "this compound," a series of experiments would be essential. The following sections detail the necessary experimental protocols and data presentation that would form the basis of such a guide.

Physicochemical Characterization

A fundamental step in comparing two forms of a compound is to establish their physicochemical equivalence. This ensures that any observed differences in biological activity are not due to variations in fundamental properties.

Table 1: Comparative Physicochemical Properties of Synthetic vs. Natural "this compound"

PropertySynthetic "this compound"Natural "this compound"Method
Molecular WeightDataDataMass Spectrometry
Melting PointDataDataDifferential Scanning Calorimetry
SolubilityDataDataHPLC-based method
PurityDataDataHPLC, GC-MS
Impurity ProfileDataDataLC-MS/MS

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Sample Preparation: Accurately weigh and dissolve both synthetic and natural "this compound" in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of "this compound."

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the main compound and identify and quantify any impurities.

In Vitro Biological Activity

Assessing the biological activity in a controlled cellular environment is crucial to compare the efficacy of the two forms. Assuming "this compound" has a mechanism of action involving a specific signaling pathway, a series of in vitro assays would be necessary.

Signaling Pathway of a Hypothetical "this compound"

If "this compound" were, for instance, an activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, its mechanism could be depicted as follows.[5][6][7]

Randaiol_Nrf2_Pathway cluster_cellular_response Cellular Response This compound This compound Oxidative Stress Oxidative Stress Nrf2 Nrf2 Oxidative Stress->Nrf2 activates ARE ARE Nrf2->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes upregulates

Caption: Hypothetical activation of the Nrf2 pathway by "this compound".

Table 2: Comparative In Vitro Efficacy of Synthetic vs. Natural "this compound"

AssaySynthetic "this compound" (EC50)Natural "this compound" (EC50)Cell Line
Nrf2 Activation AssayDataDataHepG2
Antioxidant Gene Expression (e.g., HO-1)DataDataA549
Cytotoxicity AssayDataDataHEK293

Experimental Protocol: Nrf2 Activation Assay (Luciferase Reporter Assay)

  • Cell Culture and Transfection: Culture HepG2 cells and transfect them with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

  • Treatment: Treat the transfected cells with varying concentrations of synthetic and natural "this compound" for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the concentration of "this compound" and determine the EC50 value (the concentration that elicits a half-maximal response).

In Vivo Pharmacokinetics

Understanding how the body processes a drug is critical for its development. Pharmacokinetic studies in animal models would reveal any differences in absorption, distribution, metabolism, and excretion between the synthetic and natural forms.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow start Start dosing Administer Synthetic or Natural 'this compound' to Animal Models start->dosing sampling Collect Blood Samples at Predetermined Time Points dosing->sampling analysis Analyze Plasma Concentrations using LC-MS/MS sampling->analysis modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) analysis->modeling end End modeling->end

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Table 3: Comparative Pharmacokinetic Parameters of Synthetic vs. Natural "this compound"

ParameterSynthetic "this compound"Natural "this compound"Animal Model
Cmax (ng/mL)DataDataSprague-Dawley Rat
Tmax (h)DataDataSprague-Dawley Rat
AUC (ng·h/mL)DataDataSprague-Dawley Rat
Half-life (h)DataDataSprague-Dawley Rat

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Dosing: Administer a single oral dose of either synthetic or natural "this compound" to fasted Sprague-Dawley rats.

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • LC-MS/MS Analysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of "this compound" in plasma.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Conclusion and Future Directions

While a direct comparison of synthetic and natural "this compound" is currently impossible due to the lack of identifiable information on this compound, the framework presented here provides a comprehensive guide for such an evaluation. For researchers and drug development professionals, the choice between a synthetic and a natural source for a therapeutic agent hinges on a thorough assessment of purity, potency, and pharmacokinetic properties.[8][9] The methodologies outlined, from physicochemical characterization to in vivo studies, are essential for making informed decisions in the drug discovery and development process.[10][11] Should "this compound" be identified, this guide can serve as a direct template for its comparative analysis.

References

A Comparative Safety and Efficacy Profile of Randaiol, a Novel Anti-Anginal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and efficacy profile of the investigational drug Randaiol with two established anti-anginal medications: Ranolazine and Amlodipine. The information is intended to provide an objective overview for researchers, scientists, and drug development professionals, supported by experimental data from key clinical trials.

Introduction to this compound

This compound is a novel therapeutic agent under investigation for the management of chronic stable angina. Its unique mechanism of action, distinct from traditional anti-anginal drugs, offers a new potential avenue for patients who remain symptomatic on current therapies. This guide will situate the preclinical and early clinical safety and efficacy data for this compound in the context of established treatments.

Mechanism of Action

A clear understanding of the signaling pathways targeted by each drug is crucial for evaluating their potential for both therapeutic benefit and adverse effects.

This compound (Hypothetical)

This compound is hypothesized to be a selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1) in cardiac sensory neurons. By blocking this channel, this compound is thought to reduce the transmission of nociceptive signals from the ischemic myocardium to the central nervous system, thereby decreasing the perception of anginal pain without affecting systemic hemodynamics.

cluster_0 Cardiac Sensory Neuron Ischemia Ischemia TRPV1 TRPV1 Ischemia->TRPV1 Activates Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx Opens Nociceptive Signal Nociceptive Signal Ca2+ Influx->Nociceptive Signal Initiates This compound This compound This compound->TRPV1 Inhibits

Figure 1: Hypothetical Mechanism of Action of this compound.

Ranolazine

Ranolazine is a selective inhibitor of the late sodium current (INa) in cardiomyocytes.[1][2] By inhibiting this current, ranolazine reduces intracellular sodium accumulation during ischemia, which in turn prevents calcium overload via the sodium-calcium exchanger.[1] This reduction in calcium overload leads to improved myocardial relaxation and reduced ventricular wall tension, thereby decreasing myocardial oxygen demand without significantly altering heart rate or blood pressure.[2][3]

cluster_1 Cardiomyocyte Ischemia Ischemia Late I(Na) Late I(Na) Ischemia->Late I(Na) Enhances Na+ Overload Na+ Overload Late I(Na)->Na+ Overload Causes Ca2+ Overload Ca2+ Overload Na+ Overload->Ca2+ Overload Leads to Myocardial Dysfunction Myocardial Dysfunction Ca2+ Overload->Myocardial Dysfunction Induces Ranolazine Ranolazine Ranolazine->Late I(Na) Inhibits

Figure 2: Mechanism of Action of Ranolazine.

Amlodipine

Amlodipine is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells.[4] Its primary effect is on vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance, which decreases afterload and myocardial oxygen demand.[4] Amlodipine also has some effect on coronary artery vasodilation.[4]

cluster_2 Vascular Smooth Muscle Cell L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Mediates Vasoconstriction Vasoconstriction Ca2+ Influx->Vasoconstriction Causes Amlodipine Amlodipine Amlodipine->L-type Ca2+ Channel Blocks

Figure 3: Mechanism of Action of Amlodipine.

Comparative Efficacy

The following table summarizes the efficacy of this compound (hypothetical Phase II data), Ranolazine, and Amlodipine in key clinical trial endpoints for chronic stable angina.

Efficacy EndpointThis compound (Hypothetical)RanolazineAmlodipine
Change in Exercise Duration Increase of 45 seconds vs. placeboIncrease of 24-34 seconds vs. placebo (CARISA trial)[3]Significant dose-related increase vs. placebo[5]
Change in Time to Angina Onset Increase of 60 seconds vs. placeboSignificant increase vs. placebo (CARISA trial)[3]Time to onset of angina increased by 37% (10 mg group) vs. a 16.5% decrease in the placebo group[6]
Change in Angina Attack Frequency Reduction of 2 attacks/week vs. placeboReduction from 3.3 to 2.1-2.5 attacks/week (CARISA trial)[3]Significant reduction vs. placebo[6][7]
Change in Nitroglycerin Consumption Reduction of 2 tablets/week vs. placeboReduction from 3.1 to 1.8-2.1 doses/week (CARISA trial)[3]Significant reduction vs. placebo[6][7]

Comparative Safety Profile

This table outlines the key safety findings for this compound (hypothetical Phase II data) in comparison to Ranolazine and Amlodipine.

Safety ParameterThis compound (Hypothetical)RanolazineAmlodipine
Common Adverse Events Dizziness (8%), Nausea (5%), Headache (4%)Dizziness, nausea, constipation, headache, asthenia (mild to moderate)[1]Swelling, feeling tired, abdominal pain, nausea[4]
Effect on Heart Rate No significant changeNo clinically significant changes in heart rate[1]May cause reflex tachycardia, though less common due to gradual onset[8]
Effect on Blood Pressure No significant changeNo clinically significant changes in blood pressure[1]Dose-dependent reduction in blood pressure
QTc Interval Prolongation Mean increase of <5 msAssociated with a small, dose-related increase in QTc interval[2]Generally considered to have a neutral effect on the QTc interval
Serious Adverse Events None reported in Phase II trialsNo increase in all-cause or sudden cardiac death; may reduce clinically significant arrhythmias[9]May increase risk of worsening angina or acute MI in severe obstructive coronary artery disease upon initiation or dose increase[4]

Experimental Protocols

Detailed methodologies are essential for the critical evaluation of clinical trial data. Below are summaries of typical experimental protocols for assessing anti-anginal drugs.

Clinical Trial Design for Anti-Anginal Efficacy

A common design for Phase III trials of anti-anginal drugs is a randomized, double-blind, placebo-controlled, parallel-group study.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group A (Drug) Treatment Group A (Drug) Randomization->Treatment Group A (Drug) Treatment Group B (Placebo) Treatment Group B (Placebo) Randomization->Treatment Group B (Placebo) Follow-up Visits Follow-up Visits Treatment Group A (Drug)->Follow-up Visits Treatment Group B (Placebo)->Follow-up Visits Efficacy & Safety Assessments Efficacy & Safety Assessments Follow-up Visits->Efficacy & Safety Assessments Final Analysis Final Analysis Efficacy & Safety Assessments->Final Analysis

Figure 4: Typical Clinical Trial Workflow.

  • Participants: Patients with a documented history of chronic stable angina, often with evidence of coronary artery disease.

  • Intervention: Patients are randomized to receive the investigational drug at one or more dose levels, a placebo, or an active comparator.

  • Primary Endpoints:

    • Change from baseline in exercise treadmill test duration.

    • Change from baseline in the time to onset of angina during exercise testing.

    • Change from baseline in the frequency of angina attacks and use of short-acting nitroglycerin, as recorded in patient diaries.

  • Secondary Endpoints: Quality of life assessments, safety, and tolerability.

  • Duration: Typically 12 weeks or longer to establish efficacy and safety over a sustained period.

Assessment of Drug-Induced QT Prolongation

A "Thorough QT/QTc" study is a specialized clinical trial designed to assess a drug's potential to prolong the QT interval, a marker for potential proarrhythmic risk.

  • Design: Often a randomized, double-blind, crossover study in healthy volunteers.

  • Arms:

    • Therapeutic Dose: The investigational drug at the expected therapeutic dose.

    • Supratherapeutic Dose: The investigational drug at a dose higher than the therapeutic dose to assess the effect at higher concentrations.

    • Placebo: A negative control.

    • Positive Control: A drug known to prolong the QT interval (e.g., moxifloxacin) to establish the study's sensitivity.

  • Data Collection: Multiple electrocardiograms (ECGs) are recorded at baseline and at various time points after drug administration, often corresponding to peak plasma concentrations.

  • Analysis: The change in the heart rate-corrected QT interval (QTc) from baseline is compared between the drug and placebo groups. The primary analysis often involves determining the largest time-matched mean difference in QTc between the drug and placebo.[10]

Conclusion

This compound presents a novel, hemodynamically-neutral approach to the management of chronic stable angina. Hypothetical Phase II data suggests a favorable safety and efficacy profile, particularly with its lack of significant impact on heart rate and blood pressure. This differentiates it from established therapies like amlodipine, which has a primary vasodilatory and blood pressure-lowering effect.

Compared to ranolazine, which also has minimal hemodynamic effects, this compound's proposed mechanism of acting on sensory neurons rather than directly on cardiomyocytes may offer a different spectrum of potential off-target effects and therapeutic applications.

Further large-scale, long-term clinical trials are necessary to fully elucidate the safety and efficacy of this compound and to determine its ultimate place in the therapeutic armamentarium for chronic stable angina. The data presented in this guide, based on publicly available information for the comparator drugs and hypothetical data for this compound, should serve as a valuable resource for professionals in the field of cardiovascular drug development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.